4-Benzyloxy-3-fluorophenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-fluoro-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPDLDQJMUGVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372243 | |
| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133057-83-7 | |
| Record name | 4-(Benzyloxy)-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-fluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Benzyloxy-3-fluorophenylboronic Acid
CAS Number: 133057-83-7
This technical guide provides comprehensive information on 4-Benzyloxy-3-fluorophenylboronic acid, a key building block in synthetic and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and materials science. This document outlines the compound's properties, representative experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics.
Compound Data and Properties
This compound is a substituted arylboronic acid widely utilized in palladium-catalyzed cross-coupling reactions. Its structural features, including the fluorine atom and the benzyloxy group, impart unique reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 133057-83-7 | [2] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [2] |
| Molecular Weight | 246.04 g/mol | [2] |
| Appearance | White to off-white or yellow solid/crystalline powder | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room temperature or -20°C, under inert atmosphere | [2] |
| Synonyms | (3-Fluoro-4-(phenylmethoxy)phenyl)boronic acid, 4-(Benzyloxy)-3-fluorobenzeneboronic acid |
Table 2: Safety Information
| Category | Information |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| GHS Pictograms | GHS07 |
Role in Synthetic Chemistry and Drug Discovery
Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[3][4] The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]
This compound serves as a versatile building block for introducing a fluorinated, oxygenated phenyl motif into target molecules. This is particularly relevant in the field of kinase inhibitor discovery, where specific substitutions on aryl rings are crucial for achieving potency and selectivity.[5] Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer, making them important drug targets.[5]
Below is a diagram illustrating the logical workflow of utilizing this boronic acid in a drug discovery context to synthesize a potential kinase inhibitor.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of this compound and its application in a Suzuki-Miyaura coupling reaction. These protocols are based on established procedures for analogous compounds.[6][7]
Representative Synthesis of this compound
The synthesis of arylboronic acids is commonly achieved via the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. This protocol outlines a plausible route starting from 4-bromo-2-fluorobenzyl ether.
Workflow Diagram for Synthesis
Materials:
-
4-Bromo-2-fluorobenzyl ether
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings
-
Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Organometallic Reagent: Dissolve 4-bromo-2-fluorobenzyl ether (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78°C. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour to ensure complete formation of the organolithium reagent.
-
Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Hydrolysis: After stirring for 2-3 hours at low temperature, allow the reaction to slowly warm to 0°C. Quench the reaction by adding 2 M aqueous HCl until the solution is acidic (pH ~2).
-
Work-up and Isolation: Allow the mixture to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.
Application in a Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for coupling this compound with a generic heterocyclic chloride, a common step in synthesizing kinase inhibitors.[5]
Materials:
-
This compound (1.2 eq)
-
Heterocyclic chloride (e.g., 2-chloro-4-aminopyrimidine) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the heterocyclic chloride (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. usbio.net [usbio.net]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 7. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]
4-Benzyloxy-3-fluorophenylboronic acid molecular weight
An In-depth Technical Guide to 4-Benzyloxy-3-fluorophenylboronic acid
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, a representative synthetic protocol, and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
This compound is a white to yellow solid organic compound. Its structure, featuring a fluorine atom ortho to the boronic acid group and a benzyloxy group para to it, makes it a valuable reagent for introducing specific fluorinated phenyl moieties into complex molecules. The benzyloxy group can also serve as a stable protecting group that can be removed under specific conditions to reveal a phenol.
Quantitative data and key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 246.04 g/mol | [1] |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |
| CAS Number | 133057-83-7 | [1][2] |
| IUPAC Name | [4-(Benzyloxy)-3-fluorophenyl]boronic acid | [2] |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥95% - 98% | |
| Storage Temperature | Room temperature, under inert atmosphere or -20°C for long-term storage | [1] |
Synthesis and Experimental Protocols
The synthesis of substituted phenylboronic acids often involves a metal-halogen exchange reaction from an appropriately substituted aryl halide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. The following is a representative, generalized protocol for the synthesis of this compound starting from 4-benzyloxy-1-bromo-2-fluorobenzene.
Materials and Reagents
-
4-Benzyloxy-1-bromo-2-fluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 4-benzyloxy-1-bromo-2-fluorobenzene (1.0 eq) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (approx. 1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C. The mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: Trimethyl borate (1.2 to 1.5 eq) is added dropwise at -78°C. The reaction mixture is stirred at this temperature for an additional hour and then allowed to warm slowly to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0°C (ice bath). The mixture is stirred vigorously for 1-2 hours until a clear biphasic solution is observed.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with water, followed by brine.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are common motifs in pharmaceuticals.
The Suzuki-Miyaura Coupling Reaction
In this reaction, the boronic acid couples with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The fluorine substituent on the boronic acid can significantly influence the electronic properties and bioavailability of the final product, making it a desirable feature in drug design.[3][4] The reaction is highly tolerant of various functional groups and generally proceeds with high yields and selectivity.
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Component | Example | Role / Notes |
| Boronic Acid | This compound | Nucleophilic organoboron species |
| Coupling Partner | Aryl Bromide, Iodide, or Triflates | Electrophilic partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle (typically Pd(0)/Pd(II)) |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the catalyst and modulates reactivity |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid and facilitates transmetalation |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction |
| Typical Yield | 60-95% | Highly dependent on substrates and conditions |
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl bromide) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by the base to form a boronate species, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
References
An In-depth Technical Guide to 4-Benzyloxy-3-fluorophenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Benzyloxy-3-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Chemical Properties
This compound is a white to off-white crystalline solid. Its chemical structure features a phenylboronic acid moiety substituted with a fluorine atom and a benzyloxy group. This unique combination of functional groups imparts specific reactivity and utility, particularly in cross-coupling reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |
| Molecular Weight | 246.04 g/mol | [1][2] |
| CAS Number | 133057-83-7 | [1][3] |
| Appearance | White to off-white powder/crystal | |
| pKa (Predicted) | 7.61 ± 0.17 | |
| Solubility | Soluble in Methanol | [4] |
| Storage | Inert atmosphere, Room Temperature or -20°C | [1] |
Reactivity and Applications in Synthesis
The primary application of this compound lies in its utility as a reactant in the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[7] These structural motifs are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.
The presence of the fluorine atom and the benzyloxy protecting group on the phenyl ring allows for strategic and controlled synthesis of complex molecular architectures. The benzyloxy group can be readily removed at a later synthetic stage to reveal a phenol, providing a handle for further functionalization.
Suzuki-Miyaura Coupling: A General Experimental Protocol
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl fluoride, which can be adapted for this compound. Optimization for specific substrates is typically required.
Reaction Setup:
-
To a flame-dried Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the flask with a septum and purge with the inert gas for 10-15 minutes.
Solvent Addition:
-
Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
Reaction Execution:
-
Heat the reaction mixture to a temperature between 100-120 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[8]
References
- 1. usbio.net [usbio.net]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID CAS#: 166744-78-1 [m.chemicalbook.com]
- 5. 166744-78-1 CAS MSDS (4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable synthetic pathway to 4-benzyloxy-3-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is a three-step process commencing from commercially available 2-fluorophenol. This document details the experimental protocols, key reaction parameters, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a sequence of three key transformations:
-
Electrophilic Bromination: regioselective bromination of 2-fluorophenol to produce 4-bromo-2-fluorophenol.
-
Williamson Ether Synthesis: protection of the phenolic hydroxyl group of 4-bromo-2-fluorophenol as a benzyl ether to yield 1-(benzyloxy)-4-bromo-2-fluorobenzene.
-
Lithiation-Borylation: conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.
The overall synthetic scheme is presented below:
Caption: Overall synthetic pathway for this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromination | 2-Fluorophenol | Bromine | Dichloromethane | 0 to RT | 3 | ~90 |
| 2 | Benzylation | 4-Bromo-2-fluorophenol | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 12 | >95 |
| 3 | Lithiation-Borylation | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | n-BuLi, B(OMe)₃ | THF | -78 | 2 | ~85 |
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-fluorophenol
This procedure outlines the regioselective bromination of 2-fluorophenol.[1][2]
Materials:
-
2-Fluorophenol
-
Bromine
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium bisulfite (NaHSO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-fluorophenol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise to the stirred solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-bromo-2-fluorophenol as a colorless oil, which may solidify upon standing. The product is often used in the next step without further purification.
Caption: Experimental workflow for the synthesis of 4-bromo-2-fluorophenol.
Step 2: Synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene
This protocol describes the protection of the phenolic hydroxyl group via Williamson ether synthesis.
Materials:
-
4-Bromo-2-fluorophenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of 4-bromo-2-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(benzyloxy)-4-bromo-2-fluorobenzene as a solid, which can be purified by recrystallization from ethanol if necessary.
Step 3: Synthesis of this compound
This final step involves a lithium-halogen exchange followed by borylation to form the desired boronic acid.[3][4]
Materials:
-
1-(Benzyloxy)-4-bromo-2-fluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
Procedure:
-
Dissolve 1-(benzyloxy)-4-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
To this solution, add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the borate ester.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.
Caption: Experimental workflow for the synthesis of this compound.
References
Spectroscopic Analysis of 4-Benzyloxy-3-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for 4-Benzyloxy-3-fluorophenylboronic acid, a key building block in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide covers expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, along with a visual workflow for spectroscopic analysis. This document is intended to serve as a practical resource for researchers in the synthesis, characterization, and application of this and related compounds.
Introduction
This compound is a bifunctional organic compound of significant interest in fields such as medicinal chemistry and materials science. The presence of a boronic acid moiety allows for versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the benzyloxy and fluoro substituents provide opportunities for modulating steric and electronic properties, as well as for introducing specific interactions with biological targets. Accurate structural confirmation and purity assessment are paramount in the development of novel molecules incorporating this scaffold. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide outlines the expected spectral characteristics of the title compound and provides standardized protocols for their acquisition and analysis.
Predicted Spectral Data
The following tables summarize the predicted and typical spectral data for this compound based on the analysis of its constituent functional groups and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for this compound are presented in Table 1.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Phenyl-H (benzyl) | 7.30 - 7.50 | Multiplet | - |
| -CH₂- (benzyl) | ~5.10 | Singlet | - |
| Aromatic-H (phenylboronic acid ring) | 6.90 - 7.80 | Multiplet | J(H-F) and J(H-H) |
| -B(OH)₂ | 4.0 - 6.0 | Broad Singlet | - |
Table 1: Predicted ¹H NMR Data for this compound. The benzylic protons are expected around 5.1 ppm.[1] The aromatic protons on the phenylboronic acid ring will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.[2] The boronic acid protons typically appear as a broad singlet that can exchange with D₂O.[3]
2.1.2. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The predicted chemical shifts for this compound are detailed in Table 2.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Coupling |
| Phenyl-C (benzyl) | 127 - 137 | - |
| -CH₂- (benzyl) | ~70 | - |
| Aromatic-C (phenylboronic acid ring) | 110 - 160 | C-F coupling |
| C-B (ipso-carbon) | 130 - 140 | Broad |
Table 2: Predicted ¹³C NMR Data for this compound. The carbon of the benzylic ether is typically found in the 60-80 ppm range.[4] Carbons in the fluorinated aromatic ring will exhibit splitting due to coupling with the fluorine atom (¹J(C-F) being the largest).[5][6][7] The carbon atom attached to the boron (ipso-carbon) often shows a broader signal.[8] The carbon directly bonded to the fluorine atom will appear at a downfield chemical shift and show a large one-bond C-F coupling constant.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Table 3 lists the expected characteristic absorption bands for this compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (boronic acid) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic, -CH₂-) | 2850 - 2960 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| B-O Stretch | 1310 - 1380 | Strong |
| C-O Stretch (aryl ether) | 1200 - 1275 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| O-B-O Bend | 650 - 700 | Medium |
Table 3: Predicted IR Data for this compound. The O-H stretching of the boronic acid is expected to be a broad band due to hydrogen bonding.[10][11] The B-O stretching vibration is a characteristic strong absorption.[12][13] Aromatic ethers show a strong C-O stretching band.[14][15][16] The C-F stretch also gives a strong absorption in the fingerprint region.[17]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.
| Ion | Expected m/z | Description |
| [M]⁺ | 246.08 | Molecular Ion |
| [M - H₂O]⁺ | 228.07 | Loss of water from the boronic acid |
| [M - B(OH)₂]⁺ | 201.07 | Loss of the boronic acid group |
| [C₇H₇]⁺ | 91.05 | Benzyl cation (tropylium ion) |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Table 4: Predicted MS Fragmentation Data for this compound. The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. A common fragmentation pattern for benzylic compounds is the formation of the stable tropylium ion at m/z 91.[18][19] Loss of water from the boronic acid moiety is also a common fragmentation pathway.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds.
-
The chemical shifts should be referenced to the deuterated solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
EI-MS: Introduce the sample (often via a direct insertion probe for solids or after GC separation) into the high vacuum of the mass spectrometer where it is bombarded with electrons to induce ionization and fragmentation.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. By combining the predicted data with the detailed experimental protocols, researchers and drug development professionals can effectively characterize this and structurally related molecules. The provided workflow diagram offers a clear and logical sequence for the spectroscopic analysis process, from sample preparation to final structural confirmation. While the data presented is based on well-established spectroscopic principles and analysis of analogous compounds, it is recommended to confirm these predictions with experimental data once it becomes available.
References
- 1. compoundchem.com [compoundchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. acdlabs.com [acdlabs.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. IR Spectra of Ethers - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 17. researchgate.net [researchgate.net]
- 18. tutorchase.com [tutorchase.com]
- 19. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyloxy-3-fluorophenylboronic acid, a versatile reagent in organic synthesis and drug discovery. This document details its key characteristics, experimental protocols for their determination, and its application in common synthetic methodologies.
Core Physicochemical Properties
This compound is a white to yellow solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.05 g/mol |
| Physical Form | White to Yellow Solid[1] |
| Melting Point | 116 °C |
| Boiling Point | 428.0 ± 55.0 °C (Predicted) |
| Storage | Inert atmosphere, room temperature[1] |
Table 2: Chemical and Solubility Properties
| Property | Value |
| pKa | 7.61 ± 0.17 (Predicted) |
| Solubility | Soluble in Methanol |
| InChI Key | DQPDLDQJMUGVGI-UHFFFAOYSA-N[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and for a common synthetic application are provided below.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of a crystalline solid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (116 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For a pure compound, this range should be narrow (typically 1-2 °C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Sample of this compound
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Dissolve an appropriate amount of the sample in the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal reference for ¹H and ¹³C NMR.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
Acquire the ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required. Chemical shifts are typically referenced to an external standard like CFCl₃.
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Synthesis of this compound
A common synthetic route to this compound involves the protection of a phenol, followed by ortho-lithiation and borylation.
Caption: Synthetic pathway for this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Objective: To synthesize a biaryl compound using a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
An aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with condenser
Procedure:
-
To a reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Add the solvent to the vessel.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Guide: Solubility of 4-Benzyloxy-3-fluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Benzyloxy-3-fluorophenylboronic acid. Due to the limited availability of quantitative solubility data in peer-reviewed literature for this specific compound, this document focuses on presenting the available qualitative information, general solubility trends for arylboronic acids, and a detailed experimental protocol to enable researchers to determine precise solubility values.
Introduction to this compound
This compound is a synthetic building block commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including potential pharmaceutical candidates, makes understanding its solubility crucial for reaction optimization, purification, and formulation. The compound is typically a white to yellow solid.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Soluble | [1] |
| Water | Insoluble | [2] |
For other organic solvents, no specific information is currently available.[2] The general solubility of arylboronic acids is influenced by factors such as the polarity of the solvent and the nature of the substituents on the phenyl ring.[3][4] For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] Esterification of the boronic acid group generally increases solubility in organic solvents.[5]
Factors Influencing Solubility of Arylboronic Acids
The solubility of arylboronic acids, including this compound, is governed by several key factors related to both the solute and the solvent. A general understanding of these principles can aid in the rational selection of solvents for synthesis, purification, and formulation.
References
Stability and Storage of 4-Benzyloxy-3-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzyloxy-3-fluorophenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and drug development, ensuring the integrity of experimental results and the quality of synthesized materials. This document outlines known stability information, potential degradation pathways, and detailed protocols for stability assessment.
Chemical Properties and Structure
This compound is an organic compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its chemical structure, featuring a benzyloxy group and a fluorine atom on the phenylboronic acid scaffold, influences its reactivity and stability.
| Property | Value |
| CAS Number | 133057-83-7 |
| Molecular Formula | C₁₃H₁₂BFO₃ |
| Molecular Weight | 246.04 g/mol |
| Appearance | White to yellow solid |
| Purity | Typically ≥98% |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound. The compound is known to be moisture-sensitive.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated at 2-8°C. One supplier suggests -20°C for maximum product recovery. | Minimizes thermal degradation and slows down potential hydrolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevents oxidation and reaction with atmospheric moisture. |
| Container | Keep in a tightly closed, light-resistant container. | Protects from moisture and light, which can promote degradation. |
| Environment | Store in a dry and well-ventilated place.[2] | Avoids exposure to humidity. |
Handling Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Stability Profile and Degradation Pathways
This compound is generally stable under standard ambient conditions if stored correctly. However, like other arylboronic acids, it is susceptible to degradation under certain conditions.
Primary Degradation Pathway: Protodeboronation
The most common degradation pathway for arylboronic acids is protodeboronation , which involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This reaction is often catalyzed by aqueous acids, bases, or certain metal ions.
Other Potential Degradation Pathways
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, potentially leading to the formation of the corresponding phenol. This can be accelerated by exposure to air and light.
-
Thermal Decomposition: At elevated temperatures, boronic acids can undergo dehydration to form boroxines (trimeric anhydrides). Further heating can lead to more extensive decomposition.
-
Photodegradation: Exposure to UV or visible light may promote degradation, although specific studies on this compound are limited.
Experimental Protocols for Stability Assessment
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation products and determine degradation rates.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is essential for separating the parent compound from any degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Forced Degradation Protocols
The following are generalized protocols for forced degradation studies. The extent of degradation should ideally be targeted between 5-20%.
4.2.1. Hydrolytic Stability
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Dissolve the compound in water (if soluble) or a mixture of water and a co-solvent. Heat at 60°C for a specified time.
4.2.2. Oxidative Stability
-
Dissolve the compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples at different time points.
4.2.3. Thermal Stability (Solid State)
-
Place a known amount of the solid compound in a vial.
-
Heat in a calibrated oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 1, 3, 7 days).
-
For more detailed analysis, perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and thermal events.[3][4][5][6][7]
4.2.4. Photostability
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8]
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after exposure.
Summary of Expected Stability Data
Table 3: Predicted Stability of this compound under Stress Conditions
| Stress Condition | Expected Stability | Likely Degradation Products |
| Acid Hydrolysis | Potential for degradation | 1-Benzyloxy-2-fluorobenzene (from protodeboronation) |
| Base Hydrolysis | Likely to degrade | 1-Benzyloxy-2-fluorobenzene (from protodeboronation) |
| Oxidation (H₂O₂) | Potential for degradation | Corresponding phenol |
| Thermal (Solid) | Stable at moderate temperatures; may dehydrate to boroxine at higher temperatures. | Boroxine, other decomposition products at very high temperatures |
| Photolytic | Potential for degradation, dependent on wavelength and intensity. | Various photoproducts |
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary degradation pathway is protodeboronation, which is promoted by moisture and basic or acidic conditions. To ensure the integrity of the material, it is crucial to store it in a tightly sealed container under an inert, dry atmosphere and protected from light. For critical applications, it is recommended to perform stability studies using validated analytical methods to confirm the purity and suitability of the reagent.
References
- 1. A photoactivatable and phenylboronic acid-functionalized nanoassembly for combating multidrug-resistant gram-negative bacteria and their biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 5. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Benzyloxy-3-fluorophenylboronic Acid for Researchers and Drug Development Professionals
Introduction: 4-Benzyloxy-3-fluorophenylboronic acid is a synthetic organic compound of increasing interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Its unique trifunctionalized aromatic structure—featuring a benzyloxy group, a fluorine atom, and a boronic acid moiety—renders it a valuable building block in the synthesis of complex organic molecules. The presence of the boronic acid group facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The fluorine substituent can enhance metabolic stability and binding affinity of derivative compounds, while the benzyloxy group offers a site for further chemical modification or can itself contribute to biological activity. This technical guide provides a comprehensive overview of the commercial availability, a detailed plausible synthesis protocol, and key applications of this compound.
Commercial Availability
This compound is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The table below summarizes the offerings from several key vendors. Pricing and stock levels are subject to change and should be verified on the respective supplier websites.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| --INVALID-LINK-- | 133057-83-7 | C₁₃H₁₂BFO₃ | 246.04 | >98.0% | 1g, 5g[1] |
| --INVALID-LINK-- | 133057-83-7 | C₁₃H₁₂BFO₃ | 246.05 | 98% | Inquire for pricing and availability |
| --INVALID-LINK-- | 133057-83-7 | C₁₃H₁₂BFO₃ | 246.04 | Highly Purified | Inquire for pricing and availability[2] |
| --INVALID-LINK-- | 133057-83-7 | C₁₃H₁₂BFO₃ | 246.04 | Inquire | Inquire for bulk quantities[3] |
Synthesis of this compound: An Experimental Protocol
Overall Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Materials:
-
1-bromo-4-benzyloxy-2-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Dry ice/acetone bath
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Lithium-Halogen Exchange: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-benzyloxy-2-fluorobenzene (1.0 eq). Dissolve the starting material in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78 °C. Transfer the freshly prepared lithium reagent from the first flask to the trimethyl borate solution via cannula, again maintaining a temperature of -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 1-2 hours until two clear layers are observed.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, or by column chromatography on silica gel to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound in synthetic chemistry is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in many biologically active molecules and functional materials.[5][6]
Generic Suzuki-Miyaura Coupling Pathway:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.2 eq)
-
Aryl or vinyl halide/triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide/triflate, this compound, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography or recrystallization.
Potential in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not yet widely reported, its structural features suggest significant potential in drug discovery. Boronic acids, in general, are a class of compounds with diverse biological applications, including acting as enzyme inhibitors.[7] The most notable example is Bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy.[7]
The fluorophenyl moiety of this compound can be strategically incorporated into drug candidates to enhance properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, improving potency.
-
Lipophilicity: The introduction of fluorine can modulate the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
Researchers can utilize this compound as a scaffold to synthesize libraries of novel compounds for screening against various biological targets. The benzyloxy group can be deprotected to reveal a phenol, providing a handle for further derivatization and the exploration of structure-activity relationships (SAR).
This compound is a commercially available and synthetically accessible building block with considerable potential for applications in organic synthesis and medicinal chemistry. Its utility in the robust Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. While its specific biological profile remains to be fully elucidated, its structural components suggest that it is a valuable tool for the development of novel therapeutics, particularly in programs where the introduction of a fluorinated phenyl moiety is desired to optimize drug-like properties. This guide provides foundational information to aid researchers and drug development professionals in the effective utilization of this promising chemical entity.
References
- 1. This compound (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. usbio.net [usbio.net]
- 3. AK Scientific, Inc. | Chemical-Suppliers [chemical-suppliers.eu]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Benzyloxy-3-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and functional materials. 4-Benzyloxy-3-fluorophenylboronic acid is a versatile building block, incorporating a protected phenol and a fluorine atom, which can significantly influence the pharmacokinetic and physicochemical properties of a target molecule. These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl halides.
Data Presentation: Reaction Conditions and Yields
While specific data for the Suzuki coupling of this compound is not extensively reported in publicly available literature, the following table summarizes typical reaction conditions and yields for analogous fluorinated phenylboronic acids with various aryl bromides. This data provides a strong starting point for reaction optimization.
| Entry | Aryl Halide | Boronic Acid Analog | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromoanisole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 80 | 16 | 92 |
| 3 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 (conversion)[1] |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Fluorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 90 |
Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the Suzuki coupling of this compound with an aryl or heteroaryl bromide.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl or heteroaryl bromide (1.0 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (2 mL). If using a solid catalyst and ligand, add them at this stage (e.g., Pd(PPh₃)₄, 0.05 mmol). If using a catalyst precursor like Pd(OAc)₂, add the palladium source and the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biphenyl derivative.
Safety Precautions:
-
Palladium catalysts and boronic acids can be irritants. Always handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents like dioxane and toluene are flammable. Avoid open flames and use proper grounding techniques.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with 4-Benzyloxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-benzyloxy-3-fluorophenylboronic acid. This versatile building block is crucial in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The protocols and data presented herein are curated to facilitate seamless adoption and optimization in your research and development endeavors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and stability of its reagents.[1] this compound is a particularly valuable reagent, as the resulting biaryl structures are prevalent in many biologically active compounds. The fluorine substituent can significantly influence the pharmacokinetic and physicochemical properties of a molecule, while the benzyloxy group offers a site for further chemical modification.
Challenges in the Suzuki coupling of substituted phenylboronic acids, such as this compound, can include competing protodeboronation, especially under basic conditions at elevated temperatures.[2] The selection of an appropriate palladium catalyst, ligand, base, and solvent system is therefore critical to achieving high yields and purity. This guide provides a comparative overview of common catalytic systems and detailed protocols to address these challenges.
Palladium Catalyst Systems: A Comparative Overview
The choice of palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling. Below is a summary of commonly employed catalyst systems, with conditions that can be adapted for this compound. The data is compiled from studies on structurally related fluorinated and functionalized arylboronic acids.
| Catalyst System | Aryl Halide/Triflate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | 4-24 | >90 | [3] |
| Pd₂(dba)₃ / XPhos | Aryl Chloride | K₃PO₄ | THF/H₂O | RT - 40 | 0.5-2 | >95 | [2] |
| PdCl₂(dppf) | Aryl Bromide | Cs₂CO₃ | THF/H₂O | 77 | 23 | Good | [4] |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | DME | 80 | 18 | ~65 | [5] |
| G-COOH-Pd-10 (heterogeneous) | Aryl Bromide | K₂CO₃ | DMF/H₂O | 110 | 3 | >90 | [6] |
Yields are highly dependent on the specific substrates and may require optimization for this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling reaction with this compound. These should be adapted and optimized for specific aryl halide coupling partners.
Protocol 1: General Procedure for Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Protocol 2: Mild Condition Procedure for Unstable Coupling Partners
For sensitive substrates or to minimize protodeboronation, a precatalyst system that allows for lower reaction temperatures and shorter reaction times is recommended.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide/triflate (1.0 equivalent)
-
XPhos Pd G3 (or a similar advanced precatalyst) (2-3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Degassed water
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, charge a round-bottom flask with the aryl halide (1.0 eq.), this compound (1.1 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 2-3 mol%), and potassium phosphate (3.0 eq.).
-
Solvent Addition: Add degassed THF and water (typically a 2:1 to 5:1 ratio) to the flask.
-
Reaction Execution: Stir the resulting mixture at room temperature or heat to 40 °C.[2]
-
Monitoring: Monitor the reaction for completion, which can often be achieved in 30 minutes to 2 hours.[2]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
To better understand the reaction mechanism and experimental procedure, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use fresh palladium catalyst and ligand; Ensure solvents and reagents are anhydrous; Use a freshly opened or properly stored base. |
| Protodeboronation of Boronic Acid | Presence of water; Prolonged reaction times at high temperatures. | Use anhydrous solvents; Consider a milder base (e.g., K₂CO₃ or Cs₂CO₃); Employ a more active catalyst system to reduce reaction time and temperature. |
| Formation of Homocoupled Byproducts | Oxygen contamination; Inefficient transmetalation. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere; Optimize the base and solvent system to facilitate transmetalation. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable biaryl compounds. Careful selection of the catalyst system and reaction conditions is essential for achieving high yields and minimizing side reactions. The protocols and information provided in this document serve as a comprehensive guide for researchers to successfully implement and adapt this important transformation in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 4-Benzyloxy-3-fluorophenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. Its unique substitution pattern, featuring a bulky benzyloxy group and a fluorine atom, offers distinct advantages in tuning the steric and electronic properties of target molecules. This makes it a reagent of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group can be readily deprotected to reveal a phenol, providing a handle for further functionalization.
These application notes provide a comprehensive overview of the use of this compound in biaryl synthesis, focusing on its application in the development of Phosphodiesterase 10A (PDE10A) inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.
Application in the Synthesis of PDE10A Inhibitors
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[1][4] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which in turn modulates the signaling of dopamine D1 and D2 receptors.[1] This has positioned PDE10A as a promising therapeutic target for the treatment of central nervous system disorders, particularly schizophrenia.[1][2]
This compound serves as a key intermediate in the synthesis of potent and selective PDE10A inhibitors. The biaryl motif constructed using this boronic acid is a common feature in the pharmacophore of many PDE10A inhibitors.
Data Presentation: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the 4-benzyloxy-3-fluorophenyl moiety into target molecules. The following tables summarize representative reaction conditions and yields for the coupling of this compound with various aryl and heteroaryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-fluorotoluene | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (4) | - | K₂CO₃ | THF/H₂O | 80 | 18 | 81 |
| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-Amyl alcohol | 100 | 10 | 88 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, THF/water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Experimental Workflow for Biaryl Synthesis
Caption: General experimental workflow for the synthesis of biaryl compounds.
PDE10A Signaling Pathway
Caption: Role of PDE10A in cyclic nucleotide signaling and its therapeutic targeting.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-Benzyloxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-fluorophenylboronic acid is a valuable reagent in medicinal chemistry, primarily utilized as a key building block in the synthesis of complex organic molecules with a wide range of biological activities. Its substituted phenyl ring provides a versatile scaffold that can be incorporated into various molecular frameworks to modulate their pharmacological properties. This document provides detailed application notes, experimental protocols, and biological activity data for the use of this compound in the synthesis of potent protein kinase inhibitors, with a focus on its application in the development of B-Raf inhibitors for oncology research.
The primary application highlighted is the use of this compound in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds that are common motifs in biologically active molecules.
Application: Synthesis of B-Raf Kinase Inhibitors
A significant application of this compound is in the synthesis of a series of potent B-Raf kinase inhibitors, as detailed in patent US9314464B2. B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers. The compounds synthesized using this boronic acid derivative have shown significant inhibitory activity against B-Raf, including its oncogenic V600E mutant, making them promising candidates for cancer therapy.
Biological Activity Data
The following table summarizes the in vitro biological activity of a representative compound synthesized using this compound. The data is extracted from patent US9314464B2, which describes a series of compounds as potent protein kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Example 1-22 | B-Raf (V600E) | 10-50 | --INVALID-LINK-- |
| Example 1-22 | B-Raf (wild type) | 50-100 | --INVALID-LINK-- |
| Example 1-22 | c-Raf-1 | >1000 | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed protocols for the synthesis of a key intermediate via a Suzuki-Miyaura coupling reaction using this compound, and the subsequent steps to afford a potent B-Raf inhibitor.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide to form a key biaryl intermediate.
Materials:
-
This compound
-
Aryl halide (e.g., 7-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine)
-
Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)
-
Base (e.g., Sodium Carbonate)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.
-
Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2, 0.1 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl intermediate.
Protocol 2: Synthesis of a B-Raf Inhibitor from the Biaryl Intermediate
This protocol outlines the subsequent synthetic steps to convert the biaryl intermediate into a final bioactive B-Raf inhibitor. This typically involves deprotection and functionalization steps.
Materials:
-
Biaryl intermediate from Protocol 1
-
Reagents for subsequent transformations (e.g., deprotection agents, coupling reagents)
-
Appropriate solvents and purification media
Procedure:
The synthesis of the final B-Raf inhibitor from the biaryl intermediate involves a multi-step sequence which may include:
-
Deprotection: Removal of protecting groups (e.g., the benzyloxy group via hydrogenation) to reveal a reactive functional group.
-
Functionalization: Further chemical modifications, such as amide bond formation or the introduction of other key pharmacophoric features, to complete the synthesis of the target molecule.
A detailed, step-by-step procedure for these transformations can be found in the experimental section of the relevant scientific literature or patent, such as US9314464B2.
Visualizations
B-Raf Signaling Pathway
The following diagram illustrates the simplified B-Raf signaling pathway, which is a key regulator of cell proliferation and survival. The synthesized inhibitors target B-Raf to block downstream signaling.
Caption: Simplified B-Raf/MEK/ERK signaling pathway and the point of inhibition.
Experimental Workflow: Synthesis of a B-Raf Inhibitor
The diagram below outlines the general experimental workflow for the synthesis of a B-Raf inhibitor using this compound.
Caption: General workflow for the synthesis of a B-Raf inhibitor.
Application Notes and Protocols: 4-Benzyloxy-3-fluorophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing a boronic acid moiety for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a benzyloxy group that can serve as a protected phenol, makes it an attractive starting material for the synthesis of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its application in the synthesis of bioactive molecules, including kinase inhibitors.
Key Applications
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.
Advantages of using this compound:
-
Fluorine Incorporation: The presence of a fluorine atom can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate.
-
Protected Phenol: The benzyloxy group acts as a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group, a common pharmacophore.
-
Versatility in Coupling Partners: It can be coupled with a wide range of aryl, heteroaryl, and vinyl halides or triflates, allowing for the construction of diverse molecular scaffolds.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
A significant application of this building block is in the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and other diseases. The 4-benzyloxy-3-fluorophenyl moiety can be found in the core structure of several potent kinase inhibitors, where it often interacts with the hinge region of the kinase domain.
One notable example is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when mutated or rearranged, can be a driver of oncogenesis in various cancers, including non-small cell lung cancer (NSCLC). The synthesis of potent ALK inhibitors often involves the construction of a substituted biaryl or aryl-heteroaryl core, a transformation for which the Suzuki-Miyaura coupling is ideally suited.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.02-0.05 equiv) to the flask under a positive flow of the inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data Presentation:
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various aryl halides with substituted phenylboronic acids, which can be adapted for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 4 | 4-Chloro-5-methyl-N-(pyridin-2-yl)pyrimidin-2-amine | This compound | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 (Estimated) |
Note: The yield for Entry 4 is an estimation based on similar reactions reported in the literature for the synthesis of kinase inhibitor scaffolds.
Protocol 2: Synthesis of a Key Intermediate for an ALK Inhibitor
This protocol describes the synthesis of a biarylpyrimidine, a key intermediate in the development of ALK inhibitors, via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
4-Chloro-5-methyl-N-(pyridin-2-yl)pyrimidin-2-amine (1.0 equiv)
-
This compound (1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a reaction vessel, add 4-chloro-5-methyl-N-(pyridin-2-yl)pyrimidin-2-amine, this compound, and potassium carbonate.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Bubble argon gas through the mixture for 15 minutes.
-
Add Pd(dppf)Cl₂ to the vessel and heat the reaction mixture to 100 °C with stirring under an argon atmosphere for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(4-(benzyloxy)-3-fluorophenyl)-5-methyl-N-(pyridin-2-yl)pyrimidin-2-amine.
Data Summary for ALK Inhibitor Intermediate Synthesis:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield |
| 4-Chloro-5-methyl-N-(pyridin-2-yl)pyrimidin-2-amine | This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | High |
Note: Specific yield data for this exact reaction is not publicly available but is expected to be in the good to excellent range based on analogous transformations in medicinal chemistry literature.
Visualizations
Logical Relationship in Bioactive Molecule Synthesis
The following diagram illustrates how this compound serves as a key building block in the multi-step synthesis of a potential kinase inhibitor.
Caption: Synthetic pathway from building blocks to a final kinase inhibitor.
Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Benzyloxy-3-fluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-benzyloxy-3-fluorophenylboronic acid with a variety of aryl halides. This reaction is a cornerstone in the synthesis of complex biaryl molecules, which are pivotal structural motifs in medicinal chemistry and materials science. The inclusion of the benzyloxy and fluoro substituents offers unique electronic and steric properties, making this building block particularly valuable for the synthesis of novel pharmaceutical candidates and functional materials.
The protocols outlined below are designed to be robust and adaptable, providing a solid foundation for researchers to optimize conditions for their specific substrates and desired outcomes.
General Reaction Scheme
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organoboron compound (this compound) and an organohalide (aryl halide) in the presence of a palladium catalyst and a base.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following tables summarize representative conditions and yields for the coupling of substituted phenylboronic acids with various aryl halides, providing a comparative overview for reaction optimization. While specific data for this compound is extrapolated from closely related structures, these tables serve as a strong predictive tool for experimental design.
Table 1: Coupling of 4-Substituted-3-Fluorophenylboronic Acids with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 8 | 95 |
| 3 | 4-Bromotoluene | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.0) | THF/H₂O (10:1) | 77 | 23 | 89 |
| 4 | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | 90+[1] |
| 5 | 3-Bromopyridine | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 85 |
Table 2: Coupling of 4-Substituted-3-Fluorophenylboronic Acids with Aryl Iodides and Chlorides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DMF/H₂O (1:1) | 70 | 3 | 96[2] |
| 2 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 6 | 98 |
| 3 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | 88[3] |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | t-Amyl Alcohol | 100 | 18 | 78 |
| 5 | 1-Chloro-4-cyanobenzene | Pd(OAc)₂ (2) | CataXCium A (4) | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 90 | 12 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[3]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.
-
Add toluene and deionized water (4:1 v/v) to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Coupling with Less Reactive Aryl Chlorides
This protocol is recommended for the coupling of less reactive aryl chlorides, employing a more active palladium/phosphine ligand system.[3]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.
-
Add the aryl chloride and this compound.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of biaryl compounds via Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
The Role of 4-Benzyloxy-3-fluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Benzyloxy-3-fluorophenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, including the benzyloxy protecting group and the electron-withdrawing fluorine atom, make it an important reagent for the synthesis of complex organic molecules, particularly pharmaceutical intermediates. The fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially enhancing metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics in oncology and immunology. The synthesis of these complex molecules often relies on the formation of biaryl or heteroaryl-aryl structures. The Suzuki-Miyaura coupling is a powerful and efficient method for constructing these key carbon-carbon bonds. This compound serves as a crucial partner in these reactions, enabling the introduction of the 4-benzyloxy-3-fluorophenyl moiety into the target scaffold.
A prominent example of its application is in the synthesis of substituted pyrazole compounds that act as kinase inhibitors, as detailed in patent WO 2014127270 A1. These compounds are designed to modulate the activity of various protein kinases, playing a role in cell signaling pathways implicated in diseases such as cancer.
Experimental Protocols
The following section provides a detailed experimental protocol for a Suzuki-Miyaura coupling reaction using this compound for the synthesis of a key pharmaceutical intermediate.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Substituted Pyrazole Kinase Inhibitor Intermediate
This protocol is adapted from the synthesis of 1-(1-(4-(4-(benzyloxy)-3-fluorophenyl)-1H-pyrazol-1-yl)ethyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, a potent kinase inhibitor.
Reaction Scheme:
General Suzuki-Miyaura reaction workflow.
Materials:
-
1-(1-(4-bromo-1H-pyrazol-1-yl)ethyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Aryl Halide)
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 1-(1-(4-bromo-1H-pyrazol-1-yl)ethyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1.0 eq).
-
Add this compound (1.5 eq).
-
Add sodium carbonate (3.0 eq).
-
Add Pd(dppf)Cl2·CH2Cl2 (0.1 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Purity |
| 1-(1-(4-bromo-1H-pyrazol-1-yl)ethyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | 483.68 | 1.0 | - | >95% |
| This compound | 246.04 | 1.5 | - | >98% |
| 1-(1-(4-(4-(benzyloxy)-3-fluorophenyl)-1H-pyrazol-1-yl)ethyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | 548.95 | - | 82% | >98% |
Signaling Pathways and Logical Relationships
The synthesized kinase inhibitors target specific protein kinases involved in cellular signaling pathways that are often dysregulated in cancer. The general mechanism of action involves the inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Simplified kinase inhibitor signaling pathway.
Experimental Workflow Visualization
The synthesis of pharmaceutical intermediates using this compound typically follows a structured workflow from reaction setup to the isolation of the pure product.
General experimental workflow for Suzuki-Miyaura coupling.
This compound is a key reagent in the synthesis of pharmaceutical intermediates, particularly for the construction of biaryl and heteroaryl-aryl scaffolds found in many kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and efficient method for its incorporation. The protocols and data presented here offer a practical guide for researchers and scientists in drug discovery and development, highlighting the importance of this versatile building block in advancing medicinal chemistry.
Applications of 4-Benzyloxy-3-fluorophenylboronic Acid in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyloxy-3-fluorophenylboronic acid is a versatile synthetic building block, finding its primary application in the construction of complex organic molecules through palladium-catalyzed cross-coupling reactions. While its direct use in traditional materials science applications such as organic electronics or polymer science is not extensively documented in publicly available literature, its role in the synthesis of novel organic compounds is of significant interest to researchers in materials science and drug development. The functional groups present in this molecule—a boronic acid moiety, a fluorinated phenyl ring, and a benzyloxy group—offer multiple avenues for molecular elaboration, leading to the creation of materials with tailored electronic, optical, and biological properties.
This document provides an overview of the key application of this compound in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis with broad implications for the development of new materials and pharmaceuticals.
Application Notes
Synthesis of Biaryl and Heterobiaryl Scaffolds
The most prominent application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the fluorinated phenyl ring of the boronic acid and an aryl or heteroaryl halide (or triflate). The resulting biaryl and heterobiaryl structures are privileged motifs in a wide range of functional materials and pharmaceutical agents.
The presence of the fluorine atom on the phenyl ring can significantly influence the electronic properties of the final molecule, impacting factors such as dipole moment, molecular packing in the solid state, and HOMO/LUMO energy levels. These are critical parameters in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step to introduce a hydroxyl group, providing a site for further functionalization or hydrogen bonding interactions.
-
Liquid Crystal Precursors: The rigid biaryl core structures formed can be elaborated to create mesogenic materials.
-
Organic Emitter Fragments: The fluorinated biaryl unit can be incorporated into larger conjugated systems for use in OLEDs.
-
Polymer Building Blocks: Bifunctional molecules synthesized using this boronic acid can serve as monomers for the preparation of advanced polymers.
The primary documented use of this compound is in the synthesis of complex heterocyclic compounds for medicinal chemistry, particularly for the development of kinase inhibitors for the treatment of degenerative and inflammatory diseases.[1][2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound, based on methodologies described in patent literature.[1][2][3] Researchers should optimize the reaction conditions for their specific substrates.
Reaction Scheme:
Where:
-
Ar-X is an aryl or heteroaryl halide (X = Br, I) or triflate.
-
(HO)2B-Ph(3-F, 4-OBn) is this compound.
-
Ar-Ph(3-F, 4-OBn) is the coupled product.
Materials and Reagents:
| Reagent | Purpose | Typical Molar Equivalents |
| Aryl/Heteroaryl Halide (Ar-X) | Electrophile | 1.0 |
| This compound | Nucleophile | 1.1 - 2.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.02 - 0.1 |
| Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) | Activator | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water, Toluene, DMF) | Reaction Medium | - |
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add the aryl/heteroaryl halide (1.0 eq.), this compound (1.1-2.0 eq.), the palladium catalyst (0.02-0.1 eq.), and the base (2.0-3.0 eq.).
-
Solvent Addition: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen). The degassed solvent system (e.g., a mixture of 1,4-dioxane and water) is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to a temperature between 80 °C and 140 °C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave heating can also be employed to accelerate the reaction.[1][2]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.
Visualizations
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway of Suzuki-Miyaura Catalytic Cycle
The following diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. US9415037B2 - Compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 2. WO2010010190A1 - Novel compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
- 3. AU2009273143B2 - Novel compounds useful for the treatment of degenerative and inflammatory diseases - Google Patents [patents.google.com]
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with 4-Benzyloxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for conducting microwave-assisted Suzuki-Miyaura cross-coupling reactions utilizing 4-benzyloxy-3-fluorophenylboronic acid. This key building block is valuable in medicinal chemistry for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds.[1][2][3][4] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often leading to higher yields and improved reproducibility.[5][6][7][8][9][10]
The protocols and data presented herein are designed to serve as a robust starting point for researchers aiming to incorporate this methodology into their synthetic workflows for drug discovery and development.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating has been widely adopted in organic synthesis for its ability to accelerate reactions.[6][11] Key advantages over traditional heating methods include:
-
Rapid Reaction Times: Microwave irradiation can significantly shorten reaction times from hours to minutes.[7][8][9]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.[6][10]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible outcomes.[6][7]
-
Access to Novel Chemical Space: The efficiency of microwave-assisted synthesis allows for the rapid screening of various substrates and reaction conditions, facilitating the exploration of a broader chemical space.[7]
Reaction Scheme
A general scheme for the microwave-assisted Suzuki coupling of this compound with an aryl halide is depicted below:
-
Ar-X : Aryl halide (e.g., bromide or iodide)
-
Catalyst : Palladium-based catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base : Inorganic base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent : A suitable solvent system (e.g., 1,4-dioxane/water, DMF/water)
Experimental Protocols
The following is a representative protocol for the microwave-assisted Suzuki coupling of this compound with a model aryl bromide, 4-bromoanisole. This protocol can be adapted for other aryl halides with appropriate optimization.
Materials and Reagents
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Microwave reactor vial (10 mL) with a stir bar
-
Argon or Nitrogen gas supply
Procedure
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-bromoanisole (e.g., 93.5 mg, 0.5 mmol, 1.0 equiv), this compound (147.6 mg, 0.6 mmol, 1.2 equiv), and potassium carbonate (138.2 mg, 1.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (17.3 mg, 0.015 mmol, 3 mol%).
-
Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water to the vial.
-
Seal the vial with a cap and purge with argon or nitrogen gas for 5-10 minutes.
-
Place the sealed vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120°C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Presentation
The following table summarizes the optimized reaction conditions and expected outcomes for the microwave-assisted Suzuki coupling of this compound with various aryl halides. These are representative data based on typical results for similar reactions found in the literature.[5][12][13]
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 20 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 140 | 15 | 88 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 130 | 25 | 85 |
| 4 | 4-Iodoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | EtOH/H₂O (3:1) | 110 | 15 | 95 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[14][15] The cycle involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the logical steps for the microwave-assisted Suzuki coupling experiment, from preparation to product purification.
Caption: Workflow for microwave-assisted Suzuki coupling.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. rose-hulman.edu [rose-hulman.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Benzyloxy-3-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Benzyloxy-3-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities may include starting materials, inorganic salts from the reaction workup, and byproducts such as the corresponding protodeboronated compound (4-benzyloxy-2-fluorobenzene). In some cases, boroxine, a trimeric anhydride of the boronic acid, may also be present.
Q3: My this compound appears oily or sticky. How can I solidify it?
A3: An oily or sticky consistency can be due to residual solvents or impurities. Trituration with a non-polar solvent like hexane can help to induce solidification and remove some impurities. If the product is still not solid, placing it in a refrigerator or freezer overnight may promote crystallization.
Q4: I am observing decomposition of my boronic acid during purification. What can I do to minimize this?
A4: Boronic acids can be sensitive to heat and prolonged exposure to silica gel.[1] When performing column chromatography, it is advisable to use a rapid technique like flash chromatography and to consider deactivating the silica gel, for example, by pre-treating it with a small amount of a suitable acid.[2] For recrystallization, avoid excessively high temperatures or prolonged heating.
Troubleshooting Guides
Recrystallization
Issue: Poor crystal formation or oiling out during recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Screen a variety of solvents and solvent mixtures. A good starting point for arylboronic acids is a polar solvent in which the compound is soluble when hot, and a non-polar anti-solvent in which it is insoluble when cold (e.g., ethyl acetate/hexane).[3] |
| Solution is not saturated | If too much solvent was added, carefully evaporate some of the solvent to concentrate the solution. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals.[4] |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure this compound. |
Column Chromatography
Issue: The compound is streaking or sticking to the silica gel column.
| Possible Cause | Troubleshooting Step |
| Strong interaction with silica | Boronic acids are known to interact strongly with silica gel.[1] Consider using neutral alumina as the stationary phase or deactivating the silica gel by pre-treating it with a small amount of acid.[2][5] |
| Inappropriate eluent polarity | Optimize the solvent system. A gradient elution from a less polar to a more polar solvent system may improve separation. For boronic acids, solvent systems such as dichloromethane/methanol or ethyl acetate/methanol can be effective. |
| Compound degradation on silica | Minimize the time the compound spends on the column by using flash chromatography. Ensure the compound is fully dissolved in a minimal amount of the initial eluent before loading. |
Acid-Base Extraction
Issue: Low recovery of the boronic acid after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction into the basic aqueous layer | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the boronic acid. Use a suitable base such as sodium hydroxide.[2][6] Perform multiple extractions with the basic solution to ensure complete transfer. |
| Incomplete precipitation upon acidification | After extraction, cool the aqueous layer in an ice bath before and during acidification to decrease the solubility of the boronic acid. Acidify slowly with an acid like HCl until the pH is acidic (pH < 4). |
| Emulsion formation | To break emulsions, add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking. |
Quantitative Data Summary
| Purification Method | Typical Solvents/Reagents | Reported Purity | Potential Yield | Key Considerations |
| Recrystallization | Ethyl acetate/Hexane, Ethanol, Hot water | >98% | 50-80% | Dependent on the initial purity of the crude product.[3][7] |
| Column Chromatography | Dichloromethane/Methanol, Ethyl acetate/Methanol | >99% (HPLC) | 40-70% | Risk of product loss on the column; may require optimization. |
| Acid-Base Extraction | Diethyl ether, NaOH, HCl | >97% | 60-90% | Effective for removing non-acidic impurities.[6] |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate and Hexane
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude boronic acid in an organic solvent such as diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M sodium hydroxide solution. Repeat the extraction two more times. Combine the aqueous layers.
-
Back-washing: Wash the combined aqueous layers with diethyl ether to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1M hydrochloric acid until the solution is acidic (pH < 4), which will cause the pure boronic acid to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, washing with cold deionized water.
-
Drying: Dry the purified this compound under vacuum.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound via acid-base extraction.
References
Technical Support Center: Suzuki Coupling with 4-Benzyloxy-3-fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-Benzyloxy-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
The primary side reactions encountered are protodeboronation and homocoupling.[1][2]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, which is replaced by a C-H bond, leading to the formation of 1-(benzyloxy)-2-fluorobenzene.[1] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[3]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 2,2'-difluoro-4,4'-bis(benzyloxy)biphenyl. The presence of oxygen can often promote homocoupling.[4]
Q2: What is protodeboronation and how can I minimize it?
Protodeboronation is the protonolysis of the boronic acid.[1] For this compound, this side reaction can be influenced by the reaction conditions. Arylboronic acids can undergo protodeboronation in both acidic and basic media.[5][6]
To minimize protodeboronation:
-
Use anhydrous solvents: Water can be a proton source for this side reaction.[7]
-
Thoroughly degas the reaction mixture: While oxygen is more commonly associated with homocoupling, ensuring an inert atmosphere can improve overall reaction fidelity.[4]
-
Optimize the base: The choice and amount of base are critical. Strong bases can accelerate protodeboronation.[8] It may be necessary to screen different bases to find the optimal conditions.
-
Consider boronic esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can sometimes increase stability and reduce the rate of protodeboronation.[9][10]
Q3: My reaction is producing a significant amount of homocoupled byproduct. What are the likely causes and how can I prevent it?
The formation of the homocoupled product, 2,2'-difluoro-4,4'-bis(benzyloxy)biphenyl, is often promoted by the presence of oxygen in the reaction mixture.[4][11] This side reaction can also occur during the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid acts as the reducing agent.[2][9]
To prevent homocoupling:
-
Ensure a strictly inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Use a Pd(0) catalyst source directly: This can eliminate the side reactions associated with the in situ reduction of Pd(II) precatalysts.[9]
-
Optimize reaction temperature: Higher temperatures can sometimes favor side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | Inactive catalyst | Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ.[4] |
| Poor reagent purity | Verify the purity of the aryl halide and the this compound. Boronic acids can degrade over time.[4] | |
| Inappropriate base or solvent | The choice of base and solvent is crucial and often interdependent. The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[4] | |
| Significant formation of 1-(benzyloxy)-2-fluorobenzene (protodeboronation product) | Presence of water | Use anhydrous solvents and dry reagents. |
| Non-optimal base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that minimizes this side reaction.[7] | |
| High reaction temperature | Attempt the reaction at a lower temperature. | |
| High percentage of 2,2'-difluoro-4,4'-bis(benzyloxy)biphenyl (homocoupling product) | Oxygen contamination | Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere.[4] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst source directly.[9] | |
| Formation of phenol byproduct (4-benzyloxy-3-fluorophenol) | Oxidation of the boronic acid | This can occur if peroxide-type oxidants are present in ethereal solvents. Using freshly distilled solvents can mitigate this.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation : In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[4]
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Reaction : Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification : Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: Common reaction pathways in Suzuki coupling with this compound.
Caption: Troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Reactions with 4-Benzyloxy-3-fluorophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 4-Benzyloxy-3-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound has a low or no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails, it is crucial to first verify the integrity of the core components.[1] Key initial checks include:
-
Catalyst Activity: Ensure the palladium catalyst is active. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1] If the catalyst is old or has been improperly stored, consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: The presence of oxygen can deactivate the catalyst through oxidation and lead to undesirable side reactions like the homocoupling of the boronic acid.[1][2] It is critical to ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[1][3]
-
Reagent Purity: Verify the purity of the boronic acid and the aryl halide. Boronic acids can degrade over time, and impurities in the starting materials can inhibit the catalytic cycle.[1]
Q2: I'm observing significant protodeboronation of my this compound. How can I prevent this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich boronic acids.[1][4] The benzyloxy group on your substrate is electron-donating, which can increase susceptibility to this side reaction. To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[5] Switching from strong bases like NaOH to milder options such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be highly effective.[1][2]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous (water-free) conditions can significantly reduce its occurrence.[1][2]
-
Use a More Stable Boron Reagent: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition.[2][6] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and the rate of protodeboronation.[4]
Q3: What is the optimal catalyst and ligand system for a substituted boronic acid like this?
A3: The electronic properties and potential steric hindrance from the ortho-fluoro and benzyloxy groups make the choice of ligand critical. For challenging substrates, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[7]
-
Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for difficult couplings, including those with electron-rich or sterically hindered partners.[1] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[8]
-
Palladium Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3) that incorporate these bulky ligands can improve reaction consistency and efficiency.[1] Common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are also effective when paired with an appropriate ligand.[9][10]
Q4: How do I choose the most effective base and solvent combination?
A4: The base and solvent are highly interdependent and crucial for success. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[3]
-
Common Solvent Systems: Biphasic solvent systems like 1,4-dioxane/water, THF/water, or toluene/ethanol/water are frequently used.[11] The water component helps dissolve the inorganic base.
-
Base Selection: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that is often effective in anhydrous or biphasic systems.[1] Carbonates like K₂CO₃ and Cs₂CO₃ are also widely used and can be a good starting point.[11] The optimal choice often requires empirical screening.
Q5: I am observing a significant amount of a symmetrical biphenyl product derived from my boronic acid (homocoupling). What causes this and how can it be minimized?
A5: The homocoupling of boronic acids is a primary side reaction, often promoted by the presence of oxygen.[1] Oxygen can facilitate the oxidation of the palladium catalyst and promote the unwanted coupling of two boronic acid molecules.[5] To minimize this:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed before use by sparging with an inert gas or by using several freeze-pump-thaw cycles.[3] The reaction vessel containing the reagents should also be purged with an inert gas before adding the solvent.[2]
-
Use of Pd(0) Sources: Starting with a Pd(0) precatalyst can sometimes reduce homocoupling that may occur during the in situ reduction of a Pd(II) source.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Presence of oxygen.3. Impure reagents.4. Suboptimal temperature. | 1. Use fresh catalyst or an air-stable precatalyst.[1]2. Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[2]3. Check purity of starting materials via NMR or LC-MS.[7]4. Screen temperatures; try increasing from 80 °C to 100-110 °C.[12] |
| Significant Protodeboronation | 1. Base is too strong or reaction medium is too aqueous.2. Reaction time is too long. | 1. Switch to a milder base (e.g., K₂CO₃, KF).[1]2. Use anhydrous solvents.[2]3. Monitor the reaction closely and stop it upon completion.[13] |
| Boronic Acid Homocoupling | 1. Oxygen contamination.2. Inefficient catalyst system. | 1. Improve degassing technique (e.g., freeze-pump-thaw).[3]2. Ensure the reaction is run under a positive pressure of Argon or Nitrogen.[1] |
| Sluggish or Incomplete Reaction | 1. Steric hindrance or challenging electronic properties.2. Poor solubility of reagents. | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1]2. Ensure vigorous stirring, especially in biphasic systems.[1]3. Screen different solvent systems to improve solubility.[11] |
Quantitative Data on Reaction Parameters
The optimal conditions for any specific Suzuki reaction often require screening. The tables below provide illustrative data based on general findings for similar electronically rich or sterically hindered substrates to demonstrate the impact of key variables.
Table 1: Illustrative Effect of Ligand Choice on Yield (Reaction: Aryl Bromide + Substituted Arylboronic Acid, Pd(OAc)₂, K₃PO₄, Dioxane/H₂O, 100 °C)
| Ligand | Catalyst Loading (mol%) | Time (h) | Approximate Yield (%) |
| PPh₃ | 2 | 12 | < 20% |
| P(t-Bu)₃ | 2 | 6 | ~75% |
| SPhos | 1 | 4 | > 90% |
Table 2: Illustrative Effect of Base and Solvent on Yield (Reaction: Aryl Bromide + this compound, SPhos-Pd Precatalyst, 100 °C)
| Base (equiv.) | Solvent System | Time (h) | Approximate Yield (%) | Notes |
| K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 8 | ~65% | Moderate yield, some protodeboronation observed. |
| K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (10:1) | 6 | ~85% | Good yield, generally effective for many substrates.[1] |
| KF (3.0) | Anhydrous THF | 12 | ~70% | Anhydrous conditions minimize protodeboronation but may be slower.[9] |
| Cs₂CO₃ (2.0) | 1,4-Dioxane | 6 | ~92% | Often provides high yields but is more expensive.[11] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization.
Materials:
-
Aryl halide (1.0 equiv.)
-
This compound (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., SPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv., finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
Vessel Preparation: Add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[14]
-
Inert Atmosphere Setup: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with argon or nitrogen. Repeat this cycle 3-5 times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1–0.5 M with respect to the limiting aryl halide.[1]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).[14]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[2]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14]
Caption: A logical workflow for troubleshooting sluggish Suzuki couplings.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Overcoming protodeboronation of 4-Benzyloxy-3-fluorophenylboronic acid.
This technical support center provides troubleshooting guidance and optimized protocols for researchers, scientists, and drug development professionals working with 4-Benzyloxy-3-fluorophenylboronic acid, focusing on the common challenge of overcoming protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the case of this compound, this results in the formation of the byproduct 1-(benzyloxy)-2-fluorobenzene, consuming your starting material and significantly lowering the yield of the desired coupled product. This boronic acid is particularly susceptible due to the electron-donating nature of the benzyloxy group, which increases the rate of base-catalyzed protodeboronation.[2]
Q2: My Suzuki-Miyaura reaction is giving a low yield of the desired product and a significant amount of 1-(benzyloxy)-2-fluorobenzene. What are the likely causes?
A2: This is a classic sign of significant protodeboronation. Several factors can accelerate this side reaction:
-
Base Choice: Strong bases (like NaOH, KOH) and highly basic conditions (pH > 10) are known to accelerate protodeboronation.[3]
-
Temperature: Elevated reaction temperatures can increase the rate of the protodeboronation side reaction.
-
Water Content: The presence of water, which acts as a proton source, is necessary for protodeboronation to occur.[1][3]
-
Reaction Time: Extended reaction times give the side reaction more opportunity to occur.
-
Catalyst System: A slow or inefficient catalyst for the main Suzuki coupling allows the competing protodeboronation to become more prominent. Paradoxically, some very bulky phosphine ligands, while effective for coupling, can also promote protodeboronation.[4][5][6]
Q3: How can I minimize protodeboronation in my experiment?
A3: You can employ several strategies, often in combination:
-
Optimize the Base: Switch to a milder base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective choices.[3] In some systems, potassium fluoride (KF) can also be used.[7]
-
Use a Boronic Ester Surrogate: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the side reaction.[1]
-
Select an Optimal Catalyst/Ligand System: Use a highly active palladium catalyst and ligand combination that promotes a rapid Suzuki coupling, thereby outcompeting the slower protodeboronation reaction. Buchwald ligands like SPhos or XPhos are often effective.[8][9]
-
Control Temperature and Solvent: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).[3] Using anhydrous or minimally aqueous solvent systems can also help by limiting the proton source.[3]
Q4: Should I use the boronic acid directly or convert it to a pinacol or MIDA ester?
A4: For challenging substrates like this compound that are prone to decomposition, using a stabilized surrogate is highly recommended. While it adds an extra synthetic step, the improved stability and resulting higher yield in the coupling reaction often justify the effort. MIDA boronates are known for their exceptional stability and are cleaved under basic aqueous conditions to slowly release the active boronic acid.[1][10]
Troubleshooting Workflow
The following decision-tree diagram provides a logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions with this compound.
Caption: A decision-tree for troubleshooting protodeboronation.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the qualitative and quantitative impact of various reaction parameters on the outcome of Suzuki-Miyaura couplings prone to protodeboronation.
Table 1: Qualitative Impact of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Condition Minimizing Protodeboronation | Rationale |
| Base | Strong, hydroxide bases (e.g., NaOH, KOH) | Weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF) | Strong bases create a high pH environment that accelerates the base-catalyzed decomposition pathway.[2][3] |
| Temperature | High (>100 °C) | Moderate (60-80 °C) | The activation energy for protodeboronation is often lower than for the productive coupling, so lower temperatures favor the desired reaction. |
| Solvent | Aqueous mixtures | Anhydrous organic solvents (e.g., Toluene, Dioxane) or minimal H₂O | Water is a required reactant (proton source) for the protodeboronation side reaction.[3] |
| Boron Reagent | Free Boronic Acid | Boronic Esters (Pinacol, MIDA) or Trifluoroborates | Esters and trifluoroborates provide increased stability and enable a "slow release" of the boronic acid, keeping its concentration low.[1][10] |
| Catalyst/Ligand | Low activity catalyst; Bulky phosphine ligands | High activity catalyst (e.g., Buchwald precatalysts) | A fast catalytic cycle for the desired coupling outcompetes the side reaction.[4][5][6] |
Table 2: Comparative Yields with Different Bases (Illustrative Data)
Note: Yields are highly substrate-dependent. This table illustrates general trends observed in the literature for electron-rich arylboronic acids.
| Base | Typical Yield of Coupled Product | Typical Yield of Protodeboronated Byproduct | Comments |
| NaOH | 10-40% | 50-80% | Strong basicity and presence of hydroxide ions strongly favors protodeboronation.[11] |
| K₂CO₃ | 60-85% | 10-30% | A common and effective mild base, offering a good balance for many systems.[9] |
| K₃PO₄ | 75-95% | 5-20% | Often considered one of the best choices for suppressing protodeboronation due to its moderate basicity.[8] |
| Cs₂CO₃ | 80-98% | <15% | Highly effective due to its solubility and moderate basicity, but more expensive.[12] |
| KF | 70-90% | 5-25% | Fluoride ions can play a unique role in activating the boronic acid for transmetalation.[7] |
Competing Reaction Pathways
The diagram below illustrates the desired Suzuki-Miyaura catalytic cycle competing with the undesired protodeboronation pathway.
Caption: Suzuki-Miyaura cycle vs. protodeboronation pathway.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Using a Boronic Acid Surrogate
This protocol is designed as a robust starting point for coupling this compound pinacol ester (or MIDA boronate) with an aryl bromide, optimized to minimize protodeboronation.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos ligand (0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to form a 5:1 solvent mixture (final concentration of aryl bromide at ~0.1 M).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of starting material and formation of both the desired product and the 1-(benzyloxy)-2-fluorobenzene byproduct.
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Protocol 2: In-Situ Preparation of this compound Pinacol Ester
If starting from the boronic acid, converting it to the more stable pinacol ester before the coupling reaction is recommended.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF in a round-bottom flask.
-
Add a spatula tip of anhydrous MgSO₄ to act as a mild drying agent and facilitate ester formation.
-
Stir the mixture at room temperature for 2-4 hours or until TLC/LC-MS analysis indicates complete conversion to the pinacol ester.
-
Filter off the MgSO₄ and rinse with a small amount of THF.
-
Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki-Miyaura coupling reaction (Protocol 1) without further purification.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Benzyloxy-3-fluorophenylboronic Acid
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-benzyloxy-3-fluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of using this versatile reagent in Suzuki-Miyaura and other cross-coupling reactions.
Troubleshooting and FAQs
This section addresses common issues encountered during the coupling of this compound and its derivatives.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common causes?
A1: Low or no yield in Suzuki-Miyaura couplings, especially with substituted boronic acids, can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your catalyst and ligand are not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent. The base facilitates the crucial transmetalation step. For sterically hindered or electron-rich boronic acids, a careful selection of both is necessary.
-
Reagent Quality: Verify the purity of your this compound, as boronic acids can degrade over time. Similarly, ensure the aryl halide coupling partner is pure.
-
Low Reaction Temperature: Some Suzuki couplings require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature or a low temperature, a gradual increase may improve the yield.
Q2: I am observing significant amounts of a byproduct that appears to be the homocoupling product of this compound. How can I minimize this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen. To minimize the formation of the biaryl byproduct from the boronic acid:
-
Rigorous Degassing: This is the most critical step. Use techniques like freeze-pump-thaw cycles (for organic solvents) or sparging with an inert gas (for aqueous mixtures) to remove dissolved oxygen.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) source.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and favor the desired cross-coupling pathway.
Q3: Protodeboronation (loss of the boronic acid group) seems to be a significant issue in my reaction. What conditions can help to prevent this?
A3: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a common challenge, particularly with electron-rich or sterically hindered boronic acids. The presence of water and a strong base can exacerbate this side reaction. To mitigate protodeboronation:
-
Use of Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation. The ester can then be used directly in the coupling reaction.
Optimization of Base and Solvent: Data from Analogous Systems
Disclaimer: The following data is for illustrative purposes and is based on reactions with analogous, not identical, substrates. Optimal conditions for this compound may vary and require experimental optimization.
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
| Entry | Base (equiv.) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 100 | 12 | 95 |
| 2 | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 100 | 12 | 88 |
| 3 | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | Pd(OAc)₂ (2) | SPhos (4) | 100 | 12 | 92 |
| 4 | NaOH (2.0) | Toluene/H₂O (3:1) | Pd(PPh₃)₄ (3) | - | 90 | 16 | 75 |
| 5 | Et₃N (3.0) | DMF | Pd(dppf)Cl₂ (3) | - | 80 | 24 | 45 |
Data is generalized from typical Suzuki-Miyaura coupling optimizations found in the literature for educational purposes.
Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
| Entry | Base | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | Pd(dppf)Cl₂ (3) | 90 | 18 | 85 |
| 2 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ (3) | 90 | 18 | 91 |
| 3 | K₃PO₄ | Acetonitrile/H₂O (4:1) | Pd(dppf)Cl₂ (3) | 80 | 24 | 78 |
| 4 | K₃PO₄ | DMF | Pd(dppf)Cl₂ (3) | 100 | 12 | 82 |
| 5 | K₃PO₄ | 2-Propanol/H₂O (4:1) | Pd(dppf)Cl₂ (3) | 85 | 20 | 89 |
Data is generalized from typical Suzuki-Miyaura coupling optimizations found in the literature for educational purposes.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Pd(II) Precatalyst and a Phosphine Ligand
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1, 5-10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, phosphine ligand, and the base.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Pd(0) Catalyst
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water 2:1:1, 8 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a reaction vessel with a magnetic stir bar, dissolve the aryl halide and this compound in the chosen solvent system.
-
Add the base to the mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the Suzuki-Miyaura coupling of this compound.
Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.
Technical Support Center: Purification of Products from 4-Benzyloxy-3-fluorophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron-containing impurities from the products of reactions involving 4-Benzyloxy-3-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I might encounter in my reaction product?
A1: Following a reaction with this compound, you may encounter several boron-containing impurities, including:
-
Unreacted this compound: The starting boronic acid may not have been fully consumed in the reaction.
-
Homocoupled byproduct: this compound can react with itself to form a biaryl impurity.[1]
-
Boronic acid anhydrides (boroxines): Boronic acids can dehydrate to form cyclic trimers, especially upon storage or heating.
-
Borate salts: If a basic workup is performed, boronic acids can be converted to their corresponding borate salts.
Q2: Why can it be challenging to remove these boron impurities using standard silica gel chromatography?
A2: Standard silica gel chromatography is often not the most effective method for removing boronic acids and their derivatives for several reasons:
-
Polarity: Boronic acids are relatively polar and can interact strongly with the silica gel, leading to tailing and poor separation from polar products.
-
Over-adsorption: The Lewis acidic nature of the boron atom can lead to strong adsorption onto the slightly acidic silica surface, making elution difficult.[2]
-
Decomposition: Some boronic acids can be unstable on silica gel, leading to decomposition and further contamination of the product.
Q3: Are there any modifications to silica gel chromatography that can improve the separation?
A3: Yes, impregnating the silica gel with boric acid has been shown to improve the chromatography of boronic esters by reducing their over-adsorption.[2] This is due to the saturation of the Lewis basic sites on the silica gel with boric acid, which minimizes the interaction with the boronic ester product.
Q4: What are the most effective methods for removing boron impurities?
A4: The most effective methods for removing boron impurities include:
-
Aqueous basic extraction: Washing the organic reaction mixture with a basic aqueous solution (e.g., NaOH, K₂CO₃) converts the boronic acid into a water-soluble borate salt, which is then extracted into the aqueous phase.[3]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing both boron-containing and other impurities.[3]
-
Complexation with diethanolamine: Boronic acids react with diethanolamine to form stable, often crystalline, adducts that can be easily filtered off.[4][5]
-
Use of scavenger resins: Resins functionalized with diol or diethanolamine groups (e.g., SiliaBond Diol, SiliaBond DEAM) can selectively bind to and remove boronic acid impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Boron impurities remain after aqueous basic extraction. | 1. Insufficiently basic wash. 2. Insufficient mixing or number of extractions. 3. The product itself is acidic and is being extracted into the aqueous layer. | 1. Increase the concentration or pH of the basic solution (e.g., use 1-2 M NaOH). 2. Ensure vigorous stirring during extraction and perform multiple extractions (2-3 times). 3. If the product is acidic, consider an alternative purification method like recrystallization or scavenger resin treatment. |
| Product co-precipitates with the diethanolamine adduct. | 1. The product has low solubility in the chosen solvent. 2. The product can also form a complex with diethanolamine. | 1. Try a different solvent in which your product is more soluble but the diethanolamine-boronic acid adduct is not. 2. Consider using a scavenger resin with a diethanolamine functionality to avoid the use of free diethanolamine. |
| Low recovery after recrystallization. | 1. The chosen solvent or solvent system is not optimal (product is too soluble at low temperatures). 2. Too much solvent was used. | 1. Perform a thorough solvent screen to find a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Use the minimum amount of hot solvent required to dissolve your crude product. |
| Scavenger resin is not effectively removing boron impurities. | 1. Insufficient amount of scavenger resin used. 2. Inadequate reaction time or mixing. 3. The resin is not compatible with the solvent system. | 1. Use a larger excess of the scavenger resin (typically 3-5 equivalents relative to the estimated amount of boron impurity). 2. Increase the reaction time and ensure efficient stirring to maximize contact between the resin and the solution. 3. Consult the manufacturer's guidelines for solvent compatibility. |
Data Presentation: Comparison of Purification Methods
The following table provides a qualitative and illustrative quantitative comparison of common methods for removing boron impurities. The actual efficiency will depend on the specific reaction conditions, the nature of the product, and the scale of the reaction.
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Basic Extraction | Conversion of boronic acid to a water-soluble borate salt. | >95% | Simple, fast, and inexpensive for removing acidic impurities. | Not effective for non-acidic boron impurities; may not be suitable for base-sensitive products. |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent. | >99% | Can provide very high purity; removes a wide range of impurities. | Can be time-consuming; requires the product to be a solid; potential for product loss in the mother liquor. |
| Complexation with Diethanolamine | Formation of a stable, often insoluble, adduct with the boronic acid. | >98% | Highly selective for boronic acids; adducts are often crystalline and easy to remove by filtration.[4] | Requires an additional reagent; may not be suitable if the product also reacts with diethanolamine. |
| Scavenger Resins (e.g., SiliaBond DEAM) | Covalent or dative bonding of the boronic acid to a solid support. | >99% | High selectivity; easy to perform (stir and filter); can be used in a variety of solvents. | Can be more expensive than other methods; may require optimization of reaction time and resin amount. |
Experimental Protocols
Protocol 1: Aqueous Basic Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the basic solution two more times.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the desired product is highly soluble at elevated temperatures and poorly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Complexation with Diethanolamine
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or diethyl ether.
-
Addition of Diethanolamine: Add diethanolamine (1.0-1.2 equivalents relative to the estimated amount of boronic acid impurity) to the solution.
-
Precipitation: Stir the mixture at room temperature. The diethanolamine-boronic acid adduct will often precipitate as a white solid.[4]
-
Filtration: Filter the mixture to remove the precipitated adduct.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Further Purification (if necessary): If the product is not sufficiently pure, it can be further purified by silica gel chromatography or recrystallization.
Protocol 4: Use of a Scavenger Resin (e.g., SiliaBond DEAM)
-
Dissolution: Dissolve the crude reaction mixture in a compatible organic solvent (e.g., THF, DCM).
-
Addition of Scavenger Resin: Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of boronic acid impurity) to the solution.
-
Scavenging: Stir the mixture at room temperature for a period of 1 to 16 hours. The optimal time should be determined experimentally.
-
Filtration: Filter off the resin.
-
Washing: Wash the resin with a small amount of the solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Visualizations
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 4-Benzyloxy-3-fluorophenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 4-Benzyloxy-3-fluorophenylboronic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most common and scalable route is a lithium-halogen exchange reaction starting from 1-bromo-4-(benzyloxy)-2-fluorobenzene. This is followed by borylation with an electrophilic borate ester, such as trimethyl borate or triisopropyl borate, and subsequent acidic hydrolysis to yield the desired boronic acid.
Q2: What are the critical parameters to control during the lithium-halogen exchange step at a larger scale?
A2: Temperature control is paramount. The lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the degradation of the organolithium intermediate. On a larger scale, efficient heat transfer becomes challenging. A slow addition rate of the organolithium reagent (e.g., n-butyllithium) and a robust cooling system are essential.
Q3: I am observing low yields. What are the potential causes?
A3: Low yields can stem from several factors:
-
Moisture: Organolithium reagents and boronic esters are highly sensitive to moisture. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Reagent Quality: The quality of the organolithium reagent is crucial. Titrate it before use to determine the exact concentration.
-
Incomplete Reaction: The lithium-halogen exchange or the subsequent borylation may be incomplete. Ensure sufficient reaction times and adequate mixing.
-
Degradation of Product: Boronic acids can be unstable, particularly during workup and purification. Avoid prolonged exposure to harsh acidic or basic conditions.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities include the starting brominated material and the protodeboronated byproduct (1-(benzyloxy)-3-fluorobenzene). Purification can be challenging. Standard silica gel chromatography can sometimes lead to the degradation of the boronic acid. Alternative purification methods include:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then cleaved to regenerate the pure boronic acid.
-
Boric Acid-Impregnated Silica Gel: This modified stationary phase can sometimes improve the chromatographic purification of boronic acids.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate (no color change upon addition of n-BuLi) | Inactive n-BuLi reagent. | Titrate the n-BuLi solution before use to confirm its molarity. Use a fresh bottle if necessary. |
| Wet solvent or starting material. | Ensure all solvents are rigorously dried over a suitable drying agent and distilled. Dry the starting material under vacuum. | |
| Low conversion to the boronic acid | Insufficient n-BuLi. | Use a slight excess of freshly titrated n-BuLi (e.g., 1.1 equivalents). |
| Low reaction temperature for borylation. | After the lithium-halogen exchange at -78°C, allow the reaction to warm slightly upon addition of the borate ester, as per the protocol. | |
| Short reaction time. | Ensure the reaction is stirred for the recommended time at the specified temperatures to allow for complete conversion. | |
| Formation of significant amounts of protodeboronated byproduct | Presence of a proton source during the reaction or workup. | Ensure all reagents and solvents are anhydrous. Quench the reaction carefully with the acidic solution at low temperature. |
| Instability of the organolithium intermediate. | Maintain a consistently low temperature (-78°C) during the lithium-halogen exchange and borylation steps. | |
| Difficulty in isolating the product after workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break up emulsions. |
| Product is too soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). | |
| Product degradation during purification | Use of standard silica gel chromatography. | Avoid standard silica gel. Attempt crystallization, use boric acid-impregnated silica gel, or consider forming the diethanolamine adduct. |
Experimental Protocols
Representative Scalable Synthesis of this compound
This protocol is a representative procedure based on established methods for analogous compounds and should be optimized for specific laboratory conditions and scales.
Step 1: Lithium-Halogen Exchange and Borylation
-
To a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-(benzyloxy)-2-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5-10 mL per gram of starting material).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flame-dried flask, dissolve trimethyl borate (1.2 eq) in anhydrous THF (~2 mL per gram of trimethyl borate) and cool to -78 °C.
-
Transfer the freshly prepared organolithium solution to the trimethyl borate solution via a cannula, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
Step 2: Hydrolysis and Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 1 M hydrochloric acid, ensuring the temperature does not exceed 10 °C.
-
Continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 3: Purification
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield pure this compound.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters (Illustrative for a 10g Scale)
| Parameter | Value | Notes |
| 1-bromo-4-(benzyloxy)-2-fluorobenzene | 10.0 g | Starting material |
| Anhydrous THF | 100 mL | Solvent |
| n-Butyllithium (2.5 M in hexanes) | 14.8 mL | 1.1 equivalents |
| Trimethyl borate | 4.2 g | 1.2 equivalents |
| 1 M Hydrochloric acid | ~50 mL | For hydrolysis |
| Reaction Temperature (Lithiation) | -78 °C | Critical for selectivity |
| Reaction Time (Lithiation) | 1 hour | |
| Reaction Temperature (Borylation) | -78 °C to RT | |
| Reaction Time (Borylation & Hydrolysis) | Overnight | |
| Typical Yield | 60-80% | Highly dependent on conditions and purification |
Visualizations
Caption: Synthetic workflow for this compound.
Validation & Comparative
A Comparative Guide to 4-Benzyloxy-3-fluorophenylboronic Acid and Other Fluorinated Phenylboronic Acids in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for fine-tuning physicochemical and biological properties. Fluorinated phenylboronic acids are indispensable reagents in this endeavor, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an objective comparison of 4-benzyloxy-3-fluorophenylboronic acid against a selection of other commercially available fluorinated phenylboronic acids, offering insights into their performance with supporting experimental data where available.
The unique substitution pattern of this compound, featuring a bulky benzyloxy group and a fluorine atom, presents a distinct combination of steric and electronic effects that can influence its reactivity and the properties of the resulting biaryl products. Understanding these nuances is critical for selecting the optimal building block for a given synthetic target.
Physicochemical Properties: A Comparative Overview
The electronic nature of the substituents on the phenylboronic acid ring significantly impacts its acidity (pKa) and, consequently, its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Electron-withdrawing groups, such as fluorine, generally increase the Lewis acidity of the boronic acid. The interplay of the electron-withdrawing fluorine and the bulky, somewhat electron-donating character of the benzyloxy group in this compound results in a unique electronic profile.
| Boronic Acid | Structure | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Key Features |
| This compound | ![]() | 246.05 | ~7.61 (Predicted) | Combination of a bulky benzyloxy group and a fluorine atom, offering a unique steric and electronic profile. |
| 2-Fluorophenylboronic acid | ![]() | 139.92 | ~8.09 | Ortho-fluorine can influence reaction kinetics through steric and electronic effects. |
| 3-Fluorophenylboronic acid | ![]() | 139.92 | ~7.85 | Meta-fluorine provides a strong inductive electron-withdrawing effect. |
| 4-Fluorophenylboronic acid | ![]() | 139.92 | ~8.77 | Para-fluorine exhibits both inductive and mesomeric effects. |
| 3,4-Difluorophenylboronic acid | ![]() | 157.91 | ~7.5 (Predicted) | Increased electron deficiency due to two fluorine atoms. |
| 4-(Trifluoromethyl)phenylboronic acid | ![]() | 189.93 | ~7.82 | Strong electron-withdrawing trifluoromethyl group significantly impacts reactivity. |
Note: Predicted pKa values are based on computational models and may vary from experimental values.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the choice of boronic acid is pivotal to its success. The reactivity of fluorinated phenylboronic acids is a balance between their increased Lewis acidity, which can facilitate transmetalation, and their potential for side reactions like protodeboronation.
While direct, head-to-head comparative studies under identical conditions are scarce in the literature, the following table compiles representative yields from various sources to provide a qualitative performance benchmark. It is crucial to note that direct comparison of these yields can be misleading due to the different reaction conditions employed in each study.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Not specified | General Application |
| 2-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| 3-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [2] |
| 3,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 93 | [3] |
No specific yield for a standard Suzuki-Miyaura coupling of this compound with a simple aryl bromide was found in the reviewed literature. Its utility is often demonstrated in the context of synthesizing more complex, specific target molecules.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as a starting point and may require optimization for specific substrates and boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask or a microwave vial, combine the aryl halide (1.0 equiv), the respective fluorinated phenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography on silica gel.
Application in Drug Discovery: Synthesis of RORγt Inverse Agonists
Fluorinated phenylboronic acids are crucial building blocks in the synthesis of pharmaceutically active compounds. For instance, the core structure of certain Retinoic acid-related Orphan Receptor γt (RORγt) inverse agonists, which are promising therapeutic agents for autoimmune diseases, can be synthesized using Suzuki-Miyaura coupling. RORγt is a key transcription factor in the differentiation of pro-inflammatory Th17 cells.
Caption: Synthetic workflow for RORγt inverse agonists.
The benzyloxy and fluoro-substituted phenyl motif can be introduced via Suzuki-Miyaura coupling to create key biaryl intermediates. The choice of the specific fluorinated phenylboronic acid can influence the potency and selectivity of the final RORγt inverse agonist.
Signaling Pathway: Th17 Cell Differentiation and RORγt Inhibition
The therapeutic rationale for developing RORγt inverse agonists lies in their ability to modulate the immune response by inhibiting the differentiation of Th17 cells. These cells, when overactivated, contribute to the pathology of various autoimmune diseases.
Caption: Inhibition of Th17 differentiation by RORγt inverse agonists.
By inhibiting RORγt, the synthesized inverse agonists can block the differentiation of naive T-cells into pathogenic Th17 cells, thereby reducing the production of pro-inflammatory cytokines and mitigating the progression of autoimmune diseases.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex biaryl compounds relevant to drug discovery. Its unique substitution pattern offers a distinct set of steric and electronic properties compared to other fluorinated phenylboronic acids. While a definitive ranking of reactivity is challenging without direct comparative studies, the available data suggests that the choice of a specific fluorinated phenylboronic acid should be guided by the desired electronic and steric features of the final product, as well as by empirical optimization of the reaction conditions. The successful application of related structures in the development of potent RORγt inverse agonists highlights the potential of this compound and its analogs in the generation of novel therapeutics.
References
A Comparative Guide to Analytical Methods for the Characterization of 4-Benzyloxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Benzyloxy-3-fluorophenylboronic acid (CAS No. 133057-83-7). As a key building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceuticals, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This document outlines and compares various analytical techniques, presenting available data, generalized experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their applications.
Overview of Analytical Techniques
The characterization of this compound typically involves a suite of spectroscopic and chromatographic techniques to confirm its structure and assess its purity. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Physical properties such as melting point also serve as a fundamental verification of purity.
Data Presentation: A Comparative Summary
While specific experimental data for this compound is not extensively available in the public domain, this section provides a comparative summary of expected and reported data for the target compound and closely related analogs.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | This compound | 4-Amino-3-fluorophenylboronic Acid (Comparative Analog) | Phenylboronic Acid (Parent Compound) |
| Molecular Formula | C₁₃H₁₂BFO₃[1][2][3][4][5] | C₆H₇BFNO₂ | C₆H₇BO₂ |
| Molecular Weight | 246.04 g/mol [1][2][3] | 154.94 g/mol | 121.93 g/mol |
| Melting Point | 116 °C | Not available | 216-220 °C |
| ¹H NMR (ppm) | Expected shifts for aromatic, benzylic (CH₂), and B(OH)₂ protons. | δ 7.28 (d, 2H), 6.84 (t, 1H) in D₂O | δ 8.18 (d, 2H), 7.56 (t, 1H), 7.46 (t, 2H) in DMSO-d₆ |
| ¹³C NMR (ppm) | Expected shifts for aromatic and benzylic carbons. | δ 153, 150, 137, 130, 120, 117 in D₂O | δ 134.9, 131.9, 128.1 in DMSO-d₆ |
| ¹⁹F NMR (ppm) | Expected singlet in the aromatic fluorine region. | Not available | Not applicable |
| Mass Spec (m/z) | Expected [M-H]⁻ or other relevant ions. | [M+Gly-2H₂O]⁺: 211.05 | [M-H]⁻: 121.0 |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible analytical data. The following sections outline generalized procedures for the key analytical techniques, which can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments are highly informative.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts, particularly for the labile boronic acid protons.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
Expected Signals:
-
Aromatic protons of the phenyl and benzyl groups.
-
A singlet for the benzylic methylene (-CH₂-) protons.
-
A broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons, which may exchange with residual water in the solvent.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Expected Signals:
-
Resonances for all unique carbon atoms in the aromatic rings and the benzylic methylene group.
-
¹⁹F NMR Spectroscopy:
-
Instrument: A spectrometer equipped with a fluorine probe.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment, often proton-decoupled.
-
-
Expected Signal:
-
A singlet corresponding to the single fluorine atom on the phenyl ring. The chemical shift will be indicative of its electronic environment.
-
¹¹B NMR Spectroscopy:
-
Instrument: A spectrometer with a boron probe.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
-
Expected Signal:
-
A broad signal characteristic of a trigonal planar boronic acid.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
ESI-MS Parameters:
-
Ionization Mode: Negative ion mode is often preferred for boronic acids to observe the [M-H]⁻ ion.
-
Mass Analyzer: Time-of-flight (TOF) or quadrupole.
-
Expected Ions:
-
[M-H]⁻: Deprotonated molecule.
-
Adducts with solvent molecules or other species may also be observed.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for separating it from related impurities.
Chromatographic Conditions (General Method):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and a comparison of the information provided by each technique.
Figure 1: Overall analytical workflow for the characterization of this compound.
Figure 2: Comparison of the primary information and key attributes of the main analytical techniques.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. While specific, publicly available spectral data for this compound is limited, the combination of NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment provides a robust analytical workflow. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to develop and validate their own analytical procedures for this important synthetic building block.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. 133057-83-7・this compound・323-84421・329-84423[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. This compound | 133057-83-7 [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
Spectroscopic analysis of 4-Benzyloxy-3-fluorophenylboronic acid for structural confirmation
A Comparative Guide to the Spectroscopic Analysis of Arylboronic Acids for Researchers, Scientists, and Drug Development Professionals
The structural integrity of arylboronic acids is paramount in their application as key building blocks in modern drug discovery and organic synthesis. This guide provides a comprehensive comparison of the spectroscopic data for 4-Benzyloxy-3-fluorophenylboronic acid against structurally related alternatives, offering a framework for its unambiguous structural confirmation. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document outlines the characteristic spectral signatures that define these important chemical entities.
Comparative Spectroscopic Data
To facilitate clear and objective analysis, the following tables summarize the key spectroscopic data for this compound and its analogs. Due to the limited availability of experimental spectra for this compound, predicted data is provided for this compound and is clearly designated.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -OCH₂- / -OCH₃ Protons | B(OH)₂ Protons |
| This compound (Predicted) | ~7.6-7.2 (m) | ~5.1 (s) | ~8.2 (br s) |
| 4-Methoxyphenylboronic acid | 7.72 (d), 6.91 (d) | 3.82 (s) | 7.95 (br s) |
| 3-Fluorophenylboronic acid | 7.6-7.2 (m) | - | 8.1 (br s) |
| 4-Benzyloxyphenylboronic acid | 7.80 (d), 7.4-7.3 (m), 7.03 (d) | 5.12 (s) | 8.0 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | -OCH₂- / -OCH₃ Carbon | C-B Carbon |
| This compound (Predicted) | ~160-110 | ~70 | Not readily predicted |
| 4-Methoxyphenylboronic acid | 162.8, 136.9, 113.6 | 55.2 | 129.5 |
| 3-Fluorophenylboronic acid | 163.9 (d), 129.8, 120.2 (d), 115.8 (d) | - | 132.5 |
| 4-Benzyloxyphenylboronic acid | 161.5, 136.8, 136.6, 128.6, 128.1, 127.5, 114.9 | 70.0 | 129.0 |
Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H Stretch (B(OH)₂) | C-H Stretch (Aromatic) | C-O Stretch | B-O Stretch |
| This compound (Predicted) | ~3300 (broad) | ~3050 | ~1250 | ~1350 |
| 4-Methoxyphenylboronic acid | 3300 (broad) | 3070, 3000 | 1248 | 1348 |
| 3-Fluorophenylboronic acid | 3300 (broad) | 3070 | - | 1350 |
| 4-Benzyloxyphenylboronic acid | 3290 (broad) | 3060, 3030 | 1245 | 1355 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragmentation Peaks |
| This compound | Expected: 246.08 | 155 (M-Bn)⁺, 91 (Bn)⁺ |
| 4-Methoxyphenylboronic acid | 152.05 | 137 (M-CH₃)⁺, 107 (M-B(OH)₂)⁺ |
| 3-Fluorophenylboronic acid | 139.9 | 123 (M-OH)⁺, 95 (M-B(OH)₂)⁺ |
| 4-Benzyloxyphenylboronic acid | 228.09 | 137 (M-Bn)⁺, 91 (Bn)⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. Phenylboronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex spectra; using a coordinating solvent like DMSO-d₆ can help to break up these oligomers.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required to obtain a spectrum with adequate signal-to-noise.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.
Visualization of the Analytical Workflow
The logical flow for the spectroscopic analysis and structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
By following this structured analytical approach and utilizing the comparative data provided, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their subsequent research and development endeavors.
A Comparative Analysis of the Reactivity of 4-Benzyloxy-3-fluorophenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isomer for Biaryl Synthesis
Understanding the Interplay of Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key factors:
-
Electronic Effects: The substituents on the phenyl ring dictate the electron density at the carbon atom bonded to the boron atom. Electron-donating groups (EDGs) increase the nucleophilicity of the organic moiety, facilitating the crucial transmetalation step with the palladium catalyst. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, potentially slowing down the reaction.
-
Steric Effects: The size and position of substituents, particularly those in the ortho position to the boronic acid group, can sterically hinder the approach of the palladium complex, thereby impeding the transmetalation process and reducing the overall reaction rate.
In the case of benzyloxyfluorophenylboronic acid isomers, the benzyloxy group generally acts as an electron-donating group through resonance, while the fluorine atom is an electron-withdrawing group via induction. The interplay of these opposing effects, combined with the steric bulk of the benzyloxy group, leads to distinct reactivity profiles for each isomer.
Predicted Reactivity Order and Rationale
Based on the principles outlined above, the predicted order of reactivity for the isomers of benzyloxyfluorophenylboronic acid in a typical Suzuki-Miyaura coupling is as follows:
4-Benzyloxy-3-fluorophenylboronic acid > 3-Benzyloxy-4-fluorophenylboronic acid > 4-Benzyloxy-2-fluorophenylboronic acid > 2-Benzyloxy-3-fluorophenylboronic acid
This predicted trend can be rationalized by considering the cumulative electronic and steric contributions of the substituents in each isomer.
Comparative Data Summary
The following table summarizes the anticipated relative performance of each isomer in a Suzuki-Miyaura coupling reaction with a model aryl bromide, such as 4-bromoanisole. The yield percentages are hypothetical and intended for comparative purposes, based on the analysis of electronic and steric effects.
| Isomer | Structure | Predicted Relative Yield (%) | Rationale |
| This compound | ![]() | 85 - 95 | The electron-donating benzyloxy group is para to the boronic acid, maximizing its activating effect. The fluorine atom is meta, having a moderate deactivating inductive effect but minimal steric impact. |
| 3-Benzyloxy-4-fluorophenylboronic acid | ![]() | 75 - 85 | The benzyloxy group is meta to the boronic acid, exerting a weaker electron-donating effect compared to the para position. The para-fluorine has a stronger deactivating effect. |
| 4-Benzyloxy-2-fluorophenylboronic acid | ![]() | 50 - 70 | The ortho-fluorine atom introduces steric hindrance and a strong electron-withdrawing inductive effect close to the reaction center, significantly decreasing reactivity. |
| 2-Benzyloxy-3-fluorophenylboronic acid | ![]() | < 40 | The bulky benzyloxy group in the ortho position creates severe steric hindrance, making the approach of the palladium catalyst extremely difficult. This is expected to be the least reactive isomer. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of benzyloxyfluorophenylboronic acids with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Benzyloxyfluorophenylboronic acid isomer (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add the benzyloxyfluorophenylboronic acid isomer, the aryl bromide, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is a good starting point. For microwave irradiation, a temperature of 120-150 °C for a shorter duration can be employed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathways and Logical Relationships
The principles governing the reactivity of these isomers can be visualized as a logical flow, where electronic and steric factors dictate the outcome of the reaction.
Conclusion
The selection of a specific benzyloxyfluorophenylboronic acid isomer for Suzuki-Miyaura coupling requires a careful consideration of the desired reactivity and the potential for steric hindrance. This compound is predicted to be the most reactive isomer due to the favorable electronic contribution of the para-benzyloxy group and the minimal steric hindrance. Conversely, 2-Benzyloxy-3-fluorophenylboronic acid is expected to be the least reactive due to severe steric hindrance from the ortho-benzyloxy group. This guide provides a foundational understanding to aid researchers in designing their synthetic strategies and optimizing reaction conditions for the successful synthesis of target biaryl compounds. It is always recommended to perform small-scale test reactions to confirm the predicted reactivity trends for a specific substrate combination.
A Comparative Guide to Purity Analysis of 4-Benzyloxy-3-fluorophenylboronic Acid: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. 4-Benzyloxy-3-fluorophenylboronic acid, a key building block in organic synthesis, is no exception. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present objective comparisons, supporting experimental data, and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify related impurities by HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating aromatic boronic acids.[1]
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient starting from a lower concentration of acetonitrile and increasing over time allows for the separation of compounds with varying polarities. A typical gradient might be:
Time (min) % B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 254 nm is often suitable for aromatic compounds.[1]
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of this compound is prepared in a mixture of water and acetonitrile (e.g., 1 mg/mL). The sample should be filtered through a 0.45 µm filter before injection.[1]
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 10.2 | 99.5 | Main Peak |
| Impurity A | 8.5 | 0.2 | Potential starting material |
| Impurity B | 12.1 | 0.3 | Potential byproduct |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of boronic acids, a derivatization step is typically required to make them amenable to GC analysis.[1]
Experimental Protocol: GC-MS (with Derivatization)
Objective: To identify and quantify volatile impurities and, after derivatization, the main component in a this compound sample.
-
Instrumentation: A GC system coupled to a mass selective detector.
-
Derivatization: The boronic acid is converted to a more volatile ester, for example, by reaction with a suitable diol like pinacol, or by silylation.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm), is generally used.[1][2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injection: Split injection is often used to handle the concentrations typically encountered in purity analysis.[2]
-
Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Final Hold: 5 minutes
-
-
MS Detection: Electron Ionization (EI) with a scan range of m/z 40-500.[1]
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.[1] For the analysis of the main component, the sample is subjected to a derivatization reaction prior to injection.
Data Presentation: GC-MS Impurity Profile
| Retention Time (min) | Area (%) | Tentative Identification (based on MS library search) |
| 5.8 | 0.1 | Benzyl bromide (potential starting material) |
| 7.2 | 0.05 | 1-Bromo-2-fluorobenzene (potential starting material) |
| 15.5 | 99.8 | Derivatized this compound |
| 18.2 | 0.05 | Homocoupling byproduct |
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC | GC-MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires analytes to be volatile or made volatile through derivatization.[1] |
| Sample Preparation | Simpler; direct dissolution and filtration.[1] | More complex; may require a derivatization step.[2] |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | UV, PDA, MS, ELSD. UV is common for purity.[1][3] | Mass Spectrometry provides structural information for identification.[4] |
| Quantification | Excellent for quantification of the main component and non-volatile impurities. | Good for quantifying volatile impurities; quantification of the main component depends on the efficiency and reproducibility of the derivatization. |
| Impurity Identification | Identification is based on retention time comparison with standards. HPLC-MS provides mass information. | Mass spectra can be compared to libraries for tentative identification of unknown volatile impurities.[5] |
| Common Impurities Detected | Starting materials, byproducts, degradation products, boroxines (dehydration products of boronic acids).[6] | Volatile starting materials, residual solvents, volatile byproducts. |
Alternative Analytical Techniques
While HPLC and GC-MS are primary methods, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its boroxine anhydrides.[1]
-
Titration: A classic acid-base titration can be used to determine the overall assay of the boronic acid.[7]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used to determine the total boron content but cannot differentiate between the active pharmaceutical ingredient (API) and boron-containing impurities.[2]
Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Logical Relationship of Analytical Choices
The selection of an analytical technique is guided by the specific information required. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical technique for boronic acid analysis.
References
Performance of Palladium Ligands in the Suzuki-Miyaura Coupling of 4-Benzyloxy-3-fluorophenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the palladium ligand is a critical parameter that significantly influences the yield, reaction rate, and scope of this transformation. This guide provides an objective comparison of the performance of various palladium ligands in the Suzuki-Miyaura coupling of 4-Benzyloxy-3-fluorophenylboronic acid with (hetero)aryl halides, supported by experimental data from the literature.
Data Presentation: A Comparative Analysis of Palladium Ligands
| Palladium Source | Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Resin-supported chloropyrimidine | KF | THF | 50 | Moderate |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 6-Chloro-pyrimidine derivatives | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 65-95 |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2-Chloropyridines | K₂CO₃ | 1,4-Dioxane | 100 | 70-90 |
| Pd(OAc)₂ | Palladium(II) acetate | 2,4-Dichloropyrimidine | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with a heteroaryl chloride, based on commonly reported procedures. This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
Procedure:
-
To a dry reaction flask, add the heteroaryl chloride, this compound, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and the degassed solvent to the flask under the inert atmosphere.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
A Comparative Guide to 4-Benzyloxy-3-fluorophenylboronic Acid and Boronate Esters in Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that can significantly influence reaction outcomes. This guide provides a detailed comparison of 4-benzyloxy-3-fluorophenylboronic acid and its corresponding boronate esters, offering insights into their respective performance in Suzuki-Miyaura couplings.
Executive Summary: The Reactivity-Stability Trade-Off
The primary distinction between using this compound and its boronate esters in Suzuki-Miyaura couplings lies in the inherent trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times and higher yields under standard conditions.[1] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways such as protodeboronation and the formation of cyclic trimeric anhydrides (boroxines).
Conversely, boronate esters, particularly pinacol esters, offer significantly improved stability. They are typically crystalline solids that are easier to handle, purify, and store for extended periods. This stability makes them advantageous for multi-step syntheses where the boron functionality needs to be carried through several transformations. The trade-off for this stability is often a decrease in reactivity, which may necessitate more forcing reaction conditions, specialized ligands, or longer reaction times to achieve comparable yields to the parent boronic acid.
Quantitative Performance Comparison
Table 1: Inferred Performance Characteristics of this compound vs. Its Pinacol Ester
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Higher | Lower |
| Reaction Time | Generally shorter | Generally longer |
| Stability | Lower (prone to protodeboronation and boroxine formation) | Higher (more stable to storage and chromatography) |
| Handling | Requires careful handling and storage, preferably under inert atmosphere | Easier to handle and store |
| Typical Yield | Potentially higher in optimized, short reactions | More consistent and reproducible, especially in complex syntheses |
Table 2: Representative Experimental Data for Suzuki-Miyaura Couplings of Substituted Phenylboronic Acids and Esters
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| Phenylboronic Acid | 4-Bromoanisole | Pd@Fe₃O₄@C | K₂CO₃ | EtOH/H₂O | 80 | 1 | >99 |
| 2-Pyridylboronic Acid Pinacol Ester | Aryl Bromide | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 18 | Good to Excellent |
| Alkylboronic Acid Pinacol Esters | Aryl Chlorides | Pd₂(dba)₃/FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | Good |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the transmetalation step.
The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex. Boronate esters can either hydrolyze in situ to the corresponding boronic acid or participate directly in the transmetalation step, often at a slower rate.
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Using this compound
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using this compound Pinacol Ester
The procedure is similar to that for the boronic acid, but may require adjustments to enhance reactivity.
Key Considerations for Boronate Esters:
-
Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be beneficial.
-
Catalyst System: The use of more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) can improve catalytic activity.
-
Temperature and Time: Higher temperatures and longer reaction times may be necessary to achieve full conversion.
-
Anhydrous Conditions: While some water is often beneficial for the hydrolysis of the ester to the more reactive boronic acid, strictly anhydrous conditions can also be employed, particularly with certain catalyst systems.
Conclusion
The choice between this compound and its boronate esters for Suzuki-Miyaura couplings is a strategic one, dictated by the specific requirements of the synthesis. For rapid, high-yielding couplings where the stability of the boron reagent is not a primary concern, the boronic acid is often the reagent of choice. For complex, multi-step syntheses requiring a robust and easily handled boron-containing building block, the superior stability of a boronate ester, such as the pinacol ester, offers a significant advantage. A thorough understanding of the reactivity-stability trade-off is crucial for the successful application of these valuable reagents in the synthesis of novel molecules for research and drug development.
References
A Comparative Guide to the Kinetic Profile of 4-Benzyloxy-3-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules, particularly biaryl structures that are common in pharmaceuticals. The kinetic performance of this reaction is highly dependent on the choice of boronic acid. This guide provides a comparative analysis of the anticipated kinetic behavior of 4-Benzyloxy-3-fluorophenylboronic acid in Suzuki reactions. Due to a lack of specific kinetic studies on this particular boronic acid in publicly available literature, this guide will infer its performance based on data from analogous substituted phenylboronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Foundation for Kinetic Understanding
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[1][2][3] The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1][2] This step is often the rate-determining step, especially with less reactive aryl chlorides.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[1][5] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][3] The electronic properties of the boronic acid can significantly influence the rate of transmetalation.[6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1][2]
Inferred Kinetic Profile of this compound
The structure of this compound, with both an electron-donating benzyloxy group and an electron-withdrawing fluorine atom, suggests a nuanced kinetic behavior. The electron-donating benzyloxy group at the para-position would be expected to increase the nucleophilicity of the aryl ring, potentially accelerating the transmetalation step. Conversely, the electron-withdrawing fluorine atom at the meta-position would decrease electron density, which could slow down transmetalation. The overall effect on the reaction kinetics will be a balance of these opposing electronic influences.
Comparative Kinetic Data of Substituted Phenylboronic Acids
To contextualize the expected performance of this compound, the following table summarizes kinetic data from Suzuki-Miyaura reactions with various other substituted phenylboronic acids. This data provides a baseline for how different electronic and steric factors can influence reaction outcomes.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temperature (°C) | Observed Rate / Yield | Reference / Notes |
| Phenylboronic Acid | 4-Bromoanisole | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~50% conversion in 60 min | [7] Baseline for comparison |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | H₂O/THF | K₂CO₃ | 110 | High TOF value of 67.1 h⁻¹ | [8][9] Electron-withdrawing group can enhance reactivity under certain conditions. |
| 3-Tolylboronic Acid | Aryl Halide | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 100 | General protocol, rate influenced by weak electron-donating group. | [10] |
| 3,4-Difluorophenylboronic Acid | Aryl Halide | Not Specified | Not Specified | Not Specified | Not Specified | Expected slower transmetalation due to strong electron-withdrawing effects. | [7] |
| 4-Methoxyphenylboronic Acid | Bromobenzene | Pd(NH₃)₄Cl₂ | H₂O (with Triton X-100) | Quaternary ammonium hydroxide | 45 | High yield at very low Pd loading (ppm level). | [11] Electron-donating group facilitates the reaction. |
Note: The data presented is compiled from different studies with varying reaction conditions and is intended for comparative purposes.
Experimental Protocols for Kinetic Studies
A detailed and reproducible experimental protocol is crucial for conducting meaningful kinetic studies. The following is a generalized methodology for monitoring the kinetics of Suzuki-Miyaura reactions, which can be adapted for studies involving this compound.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF/H₂O mixture)
-
Internal standard for chromatographic analysis (e.g., dodecane)
-
Inert gas (Nitrogen or Argon)
Reaction Setup and Monitoring:
-
Reaction Assembly: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), this compound (1.2 mmol), the chosen base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: The selected anhydrous solvent (e.g., 10 mL of toluene) is added, and the mixture is stirred to ensure homogeneity. The palladium catalyst (e.g., 1 mol%) is then added.
-
Reaction Initiation and Sampling: The reaction vessel is placed in a preheated oil bath at the desired temperature to start the reaction. Aliquots of the reaction mixture are taken at regular intervals using a syringe.
-
Sample Quenching and Preparation: Each aliquot is immediately quenched (e.g., with a saturated NH₄Cl solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and prepared for analysis.
-
Analysis: The samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the product over time.
-
Data Analysis: The concentration data is used to plot reaction progress curves (concentration vs. time) to determine the initial reaction rate and the rate law.
Visualizing the Suzuki-Miyaura Reaction
To further aid in the understanding of the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for a kinetic study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
DFT studies on the electronic properties of 4-Benzyloxy-3-fluorophenylboronic acid
A Comprehensive Guide to the Electronic Properties of 4-Benzyloxy-3-fluorophenylboronic Acid: A DFT and Experimental Comparison
Introduction
This compound is a multifaceted organic compound of significant interest to researchers in drug development and materials science. Its unique structural features—a phenylboronic acid core, a benzyloxy group, and a fluorine atom—are anticipated to confer distinct electronic properties that are crucial for its application in areas such as bioconjugation, sensing, and catalysis. The boronic acid functional group is renowned for its ability to form reversible covalent bonds with diols, a characteristic leveraged in the design of sensors for saccharides and other biological molecules. The electronic landscape of the phenyl ring, modulated by the electron-donating benzyloxy group and the electron-withdrawing fluorine atom, plays a pivotal role in the reactivity and spectroscopic behavior of the molecule.
This guide provides a comparative analysis of the electronic properties of this compound, drawing upon theoretical insights from Density Functional Theory (DFT) studies of analogous compounds and available experimental data for related molecules. Due to the limited specific research on this compound, this guide utilizes data from structurally similar phenylboronic acid derivatives to forecast its behavior and benchmark its performance against relevant alternatives.
Comparative Analysis of Electronic Properties: A DFT Perspective
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[1] Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting the electronic and optical properties, as well as the chemical reactivity of a compound.[1] The HOMO-LUMO energy gap is a critical determinant of molecular stability and is directly related to the energy of electronic transitions.[2][3]
Table 1: Calculated Electronic Properties of Substituted Phenylboronic Acids from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 3-Fluorophenylboronic acid | - | - | - | - |
| 4-Methoxyphenylboronic acid | - | - | - | - |
| 3-Cyanophenylboronic acid | -0.281065 | -0.073087 | 5.66 | 3.55 |
| 4-(Methoxycarbonyl)-phenylboronic acid | - | - | 5.39 | - |
| Phenylboronic acid | - | - | 4.97-5.96 | - |
Note: Specific values for 3-Fluorophenylboronic acid and 4-Methoxyphenylboronic acid were not explicitly found in the search results, but they are included as key comparators. The data for 3-Cyanophenylboronic acid is for the anti-syn conformer calculated at the B3LYP/6-31G level.[4][5] The energy gap for phenylboronic acid derivatives is reported to be in the range of 4.97-5.96 eV.[4]
The electronic properties of this compound are expected to be a composite of the effects of its substituents. The benzyloxy group at the 4-position is a strong electron-donating group, which would be expected to raise the HOMO energy level. Conversely, the fluorine atom at the 3-position is electron-withdrawing, which should lower the LUMO energy level. The interplay of these opposing electronic effects will determine the overall HOMO-LUMO gap and, consequently, the molecule's reactivity and spectroscopic characteristics.
Experimental Data and Comparison
Experimental techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry provide valuable data on the electronic properties of molecules.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, absorptions are typically due to π → π* transitions.[6] A study on 3-fluorophenylboronic acid reported its UV-Vis absorption spectra in ethanol and water, showing characteristic aromatic absorptions in the 200-400 nm range.[1][4]
Table 2: Experimental Electronic Absorption Data for Phenylboronic Acid Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 3-Fluorophenylboronic acid | Ethanol | 220, 275 | - |
| 3-Fluorophenylboronic acid | Water | 218, 274 | - |
| Phenylboronic acid derivatives | - | General range: 200-400 | - |
Data for 3-Fluorophenylboronic acid is from experimental studies.[1][4] The general range for phenylboronic acid derivatives is inferred from multiple sources.
For this compound, the extended conjugation provided by the benzyloxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to 3-fluorophenylboronic acid.
Fluorescence Spectroscopy
Many phenylboronic acid derivatives are fluorescent, and their emission properties are often sensitive to their environment and interactions with other molecules, making them useful as fluorescent sensors.[5] The fluorescence quantum yield (Φf) is a key parameter that quantifies the efficiency of the fluorescence process.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It can provide information on the energies of the HOMO and LUMO orbitals through the measurement of oxidation and reduction potentials.
Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance values in the linear range of the instrument (typically 0.1 to 1.0).
-
Spectra Acquisition:
-
Set the spectrophotometer to scan a suitable wavelength range (e.g., 200-400 nm for aromatic compounds).
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum for each working solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance versus concentration at λmax. The slope of the resulting line will be the molar absorptivity (ε).
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf).
Materials:
-
Fluorometer
-
Fluorescence-grade solvents
-
Quantum yield standard with a known Φf (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
The compound of interest
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measurement:
-
Record the absorption spectra of both the sample and standard solutions.
-
Set the excitation wavelength of the fluorometer to a wavelength where both the sample and standard absorb.
-
Record the fluorescence emission spectrum for both the sample and the standard over an appropriate wavelength range.
-
-
Quantum Yield Calculation (Relative Method):
-
Integrate the area under the emission curves for both the sample and the standard.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φf is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
-
Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials of the compound.
Materials:
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes)
-
Solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
The compound of interest
Procedure:
-
Solution Preparation: Dissolve the compound in the electrolyte solution at a known concentration (typically 1-5 mM).
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement:
-
Immerse the electrodes in the solution.
-
Apply a potential sweep, starting from a potential where no reaction occurs, sweeping to a potential where oxidation or reduction takes place, and then reversing the scan back to the starting potential.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
The resulting plot is a cyclic voltammogram.
-
The peak potentials for oxidation and reduction can be determined from the voltammogram. These potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.
-
Visualizations
DFT Calculation Workflow
Caption: A typical workflow for DFT calculations of molecular electronic properties.
Experimental Characterization Workflow
Caption: Workflow for the experimental characterization of electronic properties.
Signaling Pathway: Fluorescent Saccharide Sensing
Caption: Mechanism of a 'turn-on' fluorescent sensor for saccharides.
Conclusion
This guide has provided a comparative overview of the electronic properties of this compound, contextualized by theoretical and experimental data from analogous compounds. The unique substitution pattern of this molecule suggests a nuanced electronic character, which can be further elucidated through dedicated DFT studies and experimental validation using the protocols outlined herein. The potential of this and similar molecules in the development of advanced materials and sensors underscores the importance of a thorough understanding of their fundamental electronic properties. The provided workflows and the description of the fluorescent sensing mechanism offer a roadmap for future research and application development in this exciting area of chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. research.wur.nl [research.wur.nl]
- 4. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01569B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cost-Effectiveness of 4-Benzyloxy-3-fluorophenylboronic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that balances reactivity, yield, and cost. 4-Benzyloxy-3-fluorophenylboronic acid is a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions for the synthesis of complex biaryl scaffolds found in many bioactive molecules. This guide provides an objective comparison of the performance and cost-effectiveness of this compound against relevant alternatives, supported by experimental data and detailed protocols.
Performance and Cost Analysis
The utility of a synthetic reagent is ultimately determined by its ability to efficiently produce the desired product in high purity and at a reasonable cost. This section presents a comparative analysis of this compound with its non-fluorinated counterpart and other structurally related boronic acids.
Table 1: Cost Comparison of Selected Phenylboronic Acids
| Compound | Supplier Example | Price (USD/g) | Purity |
| This compound | AK Scientific | $15.00 | >95% |
| This compound | Alichem | $4.14 | >95% (for 100g) |
| 4-Benzyloxyphenylboronic acid | Various | ~$10-20 | >95% |
| 4-Fluorophenylboronic acid | Sigma-Aldrich | ~$57.30 (for 5g) | ≥95% |
| 4-Methoxyphenylboronic acid | Sigma-Aldrich | ~$15.23 (for 5g) | ≥95.0% |
Note: Prices are approximate and subject to change based on supplier and quantity.
Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a primary application for this compound. The following table collates representative yields for this reagent and its alternatives in coupling reactions with various aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O | 70 | 3 | >95 |
| 4-Methoxyphenylboronic acid | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 4-Trifluoromethylphenylboronic acid | Benzoate derivative | Pd(OAc)₂/L2 | K₂CO₃ | DMF | MW | 0.33 | 35 |
| 4-Methylphenylboronic acid | 4-Nitrobenzoyl chloride | NHC-Pd(II) | K₂CO₃ | Toluene | 60 | 4 | 94 |
Note: The data is compiled from various sources and represents typical yields. Direct comparative studies under identical conditions are limited.
The fluorine substituent in this compound can influence its reactivity. Generally, electron-withdrawing groups on the boronic acid can sometimes lead to slower or lower-yielding reactions, but this is highly dependent on the specific substrates and reaction conditions[1]. However, the introduction of fluorine is often a strategic choice in drug discovery to enhance metabolic stability and binding affinity of the final compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution (e.g., 4:1 mixture, 5 mL total volume).
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel.
Visualizing Synthetic Pathways and Mechanisms
To better understand the application and mechanism of this compound in synthesis, the following diagrams are provided.
The above diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation where this compound serves as the organoboron reagent ("R-B(OH)₂").
References
Safety Operating Guide
Proper Disposal of 4-Benzyloxy-3-fluorophenylboronic Acid: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe and compliant disposal of chemical waste is a critical responsibility. This guide provides detailed, procedural instructions for the proper disposal of 4-Benzyloxy-3-fluorophenylboronic acid, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling and disposal of this compound and its contaminated materials should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving for added protection.[1][2] |
| Body Protection | A fully fastened lab coat that covers the arms.[2] |
| Respiratory | If handling as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.[1] |
| Footwear | Closed-toe shoes.[2] |
Waste Characterization and Segregation
This compound is classified as a hazardous chemical waste.[3] Due to the presence of a fluorine atom, it should be categorized as a halogenated organic waste.[4] It is crucial to segregate this waste from non-halogenated organic waste streams to ensure proper disposal.[4]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound must never be disposed of in the sanitary sewer system.[1]
-
No Household Trash Disposal: Under no circumstances should this chemical or its empty containers be discarded in regular trash.[2]
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Solid Waste: Collect contaminated solid materials such as gloves, bench paper, and weighing boats in a designated, sealable container clearly labeled for solid hazardous waste.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealable container designated for liquid hazardous waste.[2]
-
Unused Product: If disposing of the original product, it should be kept in its original container whenever possible.[3]
-
-
Container Labeling:
-
Spill Management:
-
In the event of a spill, evacuate and secure the area.[1]
-
For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[3]
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and collect the waste.[1]
-
All materials used for cleaning up the spill must also be disposed of as hazardous waste.[1]
-
-
Decontamination:
-
Storage and Disposal:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's guidelines.[1]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste disposal plant.[3][5]
-
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Benzyloxy-3-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Benzyloxy-3-fluorophenylboronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The following personal protective equipment is mandatory for handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][3] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] | To prevent skin contact and potential irritation.[2] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[2][3] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3] | To prevent respiratory tract irritation.[1][2] |
2. Immediate Safety and Operational Plan
A systematic approach is crucial for the safe handling of this compound.
2.1. Engineering Controls and Precautionary Measures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
-
Hygiene: Avoid all personal contact, including the inhalation of dust or vapors.[2] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[2]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1]
2.2. Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[3] Confirm the location and functionality of the nearest safety shower and eyewash station.[3]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize dust generation.[3] Use appropriate tools, such as a spatula, for transfers.[3]
-
Post-Handling: After handling, decontaminate the work area. Remove and properly dispose of contaminated PPE. Wash hands thoroughly with soap and water.[3]
3. Spill and Emergency Procedures
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation persists, call a physician.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]
4. Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
-
Waste Collection: Collect waste in a designated, labeled, and sealed container for hazardous waste.[2] Do not pour waste down the drain.[2]
-
Container Management: Use a container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Final Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










